molecular formula C6H7NO B12387410 5-Hydroxy-2-methylpyridine-d6

5-Hydroxy-2-methylpyridine-d6

Numéro de catalogue: B12387410
Poids moléculaire: 115.16 g/mol
Clé InChI: DHLUJPLHLZJUBW-RLTMCGQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Hydroxy-2-methylpyridine-d6 is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 115.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H7NO

Poids moléculaire

115.16 g/mol

Nom IUPAC

2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D

Clé InChI

DHLUJPLHLZJUBW-RLTMCGQMSA-N

SMILES isomérique

[2H]C1=C(C(=NC(=C1O)[2H])C([2H])([2H])[2H])[2H]

SMILES canonique

CC1=NC=C(C=C1)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of 5-Hydroxy-2-methylpyridine (B31158). This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is the deuterium-labeled form of 5-hydroxy-2-methylpyridine. In this isotopologue, six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, and as an internal standard for analytical quantification.[1] The non-deuterated parent compound, 5-hydroxy-2-methylpyridine, is a versatile heterocyclic building block in organic synthesis, notably for the development of pharmaceuticals and agrochemicals.[2][3][4]

Chemical and Physical Properties

Quantitative data for both this compound and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₆HD₆NO
Molecular Weight 115.17 g/mol

Table 2: Properties of 5-Hydroxy-2-methylpyridine (Non-deuterated)

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol [5]
Melting Point 168-170 °C[5]
Boiling Point 295-296 °C[6]
Solubility Soluble in water and methanol.[6]
Appearance White to pale tan or brown crystalline powder.[6]

Synthesis

Synthesis of this compound

The synthesis of this compound typically involves a hydrogen-deuterium exchange reaction on the non-deuterated precursor.

Experimental Protocol: Hydrogen-Deuterium Exchange

A common method for deuteration involves the use of a strong base in a deuterated solvent.[7]

  • Reactants: 5-Hydroxy-2-methylpyridine, Potassium tert-butoxide (strong base), Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the deuterium source.

  • Procedure:

    • Dissolve 5-Hydroxy-2-methylpyridine in DMSO-d6.

    • Add potassium tert-butoxide to the solution. The base facilitates the deprotonation of the C-H bonds on the pyridine (B92270) ring and the methyl group.

    • The resulting carbanions are then quenched by the deuterons from the DMSO-d6 solvent, leading to the formation of C-D bonds.

    • The reaction mixture is stirred for a specific duration at a controlled temperature to ensure complete exchange.

    • The product is then isolated and purified using standard techniques such as chromatography.

The workflow for this synthesis is illustrated in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_product Product 5-Hydroxy-2-methylpyridine 5-Hydroxy-2-methylpyridine Dissolution_in_DMSO_d6 Dissolution in DMSO-d6 5-Hydroxy-2-methylpyridine->Dissolution_in_DMSO_d6 Potassium tert-butoxide Potassium tert-butoxide Deprotonation Deprotonation with K-tert-butoxide Potassium tert-butoxide->Deprotonation DMSO-d6 DMSO-d6 DMSO-d6->Dissolution_in_DMSO_d6 Dissolution_in_DMSO_d6->Deprotonation Deuteration Deuteration from solvent Deprotonation->Deuteration Isolation_Purification Isolation & Purification Deuteration->Isolation_Purification This compound This compound Isolation_Purification->this compound

Synthesis workflow for this compound.
Synthesis of 5-Hydroxy-2-methylpyridine (Non-deuterated)

Several methods are established for the synthesis of the non-deuterated parent compound. One common industrial method is the catalytic reduction of 3-cyano-6-hydroxypyridine.[3]

Experimental Protocol: Catalytic Hydrogenation

  • Reactants: 3-cyano-6-hydroxypyridine, Palladium on carbon (Pd/C) catalyst, Sulfuric acid, Sodium lauryl sulfate (B86663) (anionic surfactant), n-butanol, and water.

  • Procedure:

    • A mixture of 3-cyano-6-hydroxypyridine and sodium lauryl sulfate is prepared in a solvent system of n-butanol and water.

    • Sulfuric acid is added to the mixture.

    • The Pd/C catalyst is then introduced.

    • The mixture undergoes hydrogenation at atmospheric pressure.

    • Upon completion, the catalyst is filtered off, and the product is extracted and purified. This process has been reported to achieve a yield of 83%.[8]

The workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-cyano-6-hydroxypyridine 3-cyano-6-hydroxypyridine Mixing Mixing of reactants 3-cyano-6-hydroxypyridine->Mixing Pd/C_catalyst Pd/C catalyst Hydrogenation Catalytic Hydrogenation Pd/C_catalyst->Hydrogenation Sulfuric_acid Sulfuric acid Sulfuric_acid->Mixing Sodium_lauryl_sulfate Sodium lauryl sulfate Sodium_lauryl_sulfate->Mixing n-butanol_water n-butanol/water n-butanol_water->Mixing Mixing->Hydrogenation Workup Work-up (Filtration, Extraction, Purification) Hydrogenation->Workup 5-Hydroxy-2-methylpyridine 5-Hydroxy-2-methylpyridine Workup->5-Hydroxy-2-methylpyridine

Synthesis workflow for 5-Hydroxy-2-methylpyridine.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, and LC-MS.[1] The introduction of deuterium atoms results in a compound that is chemically identical to the parent molecule but has a different mass. This mass difference allows it to be distinguished from the non-deuterated analyte in mass spectrometry, making it an ideal internal standard for accurate quantification.

Furthermore, deuteration can alter the pharmacokinetic and metabolic profiles of drug candidates.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (the kinetic isotope effect). This property is exploited in drug development to enhance the metabolic stability and half-life of new drug entities.

Signaling and Metabolic Pathways

Currently, there is no direct evidence in the scientific literature to suggest that 5-Hydroxy-2-methylpyridine or its deuterated analog, this compound, are directly involved in specific biological signaling pathways. Its primary role reported is that of a synthetic intermediate and an analytical tool.[1][2][3][4] It serves as a building block for more complex molecules that may have biological activity. The metabolism of 5-hydroxy-2-methylpyridine itself is not extensively documented in publicly available resources.

Analytical Characterization

Detailed experimental protocols for the analytical characterization of this compound are not widely available. However, standard analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a significant reduction or absence of signals corresponding to the deuterated positions. ²H (Deuterium) NMR would show signals at the chemical shifts corresponding to the positions of deuterium incorporation. ¹³C NMR would also be used to confirm the carbon skeleton.

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its higher mass (m/z = 115) compared to the non-deuterated analog (m/z = 109). High-resolution mass spectrometry would be used to confirm the elemental composition.

The logical workflow for the analytical characterization is presented below.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample 1H_NMR 1H NMR Sample->1H_NMR Verify absence of H signals 2H_NMR 2H NMR Sample->2H_NMR Confirm D incorporation 13C_NMR 13C NMR Sample->13C_NMR Confirm carbon backbone LRMS Low-Resolution MS Sample->LRMS Determine molecular weight HRMS High-Resolution MS Sample->HRMS Confirm elemental composition

Analytical workflow for this compound.

Conclusion

This compound is a crucial analytical tool and a potential building block in the development of new chemical entities with improved metabolic stability. While its direct biological activity in signaling pathways has not been established, its utility in pharmacokinetic studies and as an internal standard is well-recognized. The synthesis of this deuterated compound is achievable through established hydrogen-deuterium exchange protocols. Further research may elucidate more direct biological roles or expanded applications for this and similar deuterated molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of 5-Hydroxy-2-methylpyridine. This isotopically labeled compound is a valuable tool in medicinal chemistry and drug development, primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Introduction

5-Hydroxy-2-methylpyridine is a heterocyclic compound that serves as a versatile building block in the synthesis of various pharmaceutical agents.[1] Its deuterated form, this compound, is of significant interest as it allows for precise quantification in complex biological matrices using mass spectrometry-based assays. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an ideal internal standard.

Synthesis of this compound

The synthesis of this compound can be approached in a multi-step process, beginning with the synthesis of the non-deuterated scaffold followed by isotopic enrichment.

Synthesis of 5-Hydroxy-2-methylpyridine

Several synthetic routes to 5-Hydroxy-2-methylpyridine have been reported, with common strategies including:

  • From 2-Amino-5-methylpyridine (B29535): Diazotization of 2-amino-5-methylpyridine followed by hydrolysis of the resulting diazonium salt.

  • From 2-Bromo-5-methylpyridine: Nucleophilic substitution of the bromine atom with a hydroxyl group, often facilitated by a strong base.

A common laboratory-scale synthesis involves the diazotization of 2-amino-5-methylpyridine.

Deuteration of 5-Hydroxy-2-methylpyridine

The introduction of six deuterium atoms onto the 5-Hydroxy-2-methylpyridine scaffold can be achieved through a combination of methods targeting the methyl group and the pyridine (B92270) ring. A plausible synthetic strategy involves a two-stage deuteration process.

Stage 1: Deuteration of the Pyridine Ring

A base-mediated hydrogen-deuterium (H/D) exchange is an effective method for deuterating the pyridine ring. Specifically, the protons at positions 3, 4, and 6 can be exchanged for deuterium.[2]

Stage 2: Deuteration of the Methyl Group

The methyl group can be deuterated through various methods, including the reduction of a functionalized methyl group. One approach involves the oxidation of the methyl group to a carboxylic acid, followed by reduction using a deuterated reducing agent.

Experimental Protocols

Synthesis of 5-Hydroxy-2-methylpyridine

A solution of 2-amino-5-methylpyridine in aqueous sulfuric acid is cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to a pH of 7-8 and the product is extracted with an organic solvent. The organic extracts are dried and the solvent is evaporated to yield crude 5-Hydroxy-2-methylpyridine, which can be purified by recrystallization or column chromatography.

Deuteration of the Pyridine Ring (d3)

To a solution of 5-Hydroxy-2-methylpyridine in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), potassium tert-butoxide is added. The mixture is heated to facilitate the H/D exchange at positions 3, 4, and 6.[2] The reaction is monitored by NMR spectroscopy until the desired level of deuteration is achieved. The reaction is then quenched with D2O and the product is extracted.

Deuteration of the Methyl Group (d3)

A plausible, though not explicitly cited, multi-step process for methyl group deuteration would be:

  • Oxidation: The methyl group of the ring-deuterated 5-hydroxypyridine is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate).

  • Esterification: The resulting carboxylic acid is converted to its methyl ester.

  • Reduction: The ester is then reduced to the corresponding deuterated alcohol using a strong deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4).

  • Conversion to Halide: The deuterated alcohol is converted to a deuterated chloromethyl group.

  • Reduction to -CD3: The chloromethyl group is finally reduced to the fully deuterated methyl group (-CD3) using a reducing agent in a deuterated solvent.

This comprehensive approach would yield the desired this compound.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques.

Data Presentation
Property5-Hydroxy-2-methylpyridineThis compound (Expected)
Molecular Formula C6H7NOC6HD6NO
Molecular Weight 109.13 g/mol 115.17 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 168-171 °CSimilar to non-deuterated

Table 1: Physical and Chemical Properties

Technique5-Hydroxy-2-methylpyridineThis compound (Expected)
¹H NMR Signals for methyl protons and aromatic protons present.Absence of signals for methyl and ring protons at positions 3, 4, and 6. A signal for the remaining ring proton at position 2 would be observed.
¹³C NMR Signals for all 6 carbon atoms.Signals for all 6 carbon atoms with potential slight upfield shifts for deuterated carbons and splitting due to C-D coupling.
Mass Spectrometry (EI) M+ at m/z 109M+ at m/z 115

Table 2: Spectroscopic Data

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of 5-Hydroxy-2-methylpyridine cluster_deuteration Deuteration A 2-Amino-5-methylpyridine B Diazotization A->B NaNO2, H2SO4 C Hydrolysis B->C D 5-Hydroxy-2-methylpyridine C->D E 5-Hydroxy-2-methylpyridine F Ring Deuteration (d3) E->F K-OtBu, DMSO-d6 G Methyl Group Deuteration (d3) F->G Multi-step process H This compound G->H

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_characterization Characterization of this compound A Synthesized This compound B Mass Spectrometry A->B C NMR Spectroscopy A->C F Purity and Identity Confirmation B->F D ¹H NMR C->D E ¹³C NMR C->E D->F E->F

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The synthesis of this compound is a valuable process for providing a crucial tool for modern drug discovery and development. The methodologies outlined in this guide, combining established synthesis of the core molecule with specific deuteration techniques, offer a clear path to obtaining this isotopically labeled compound. The characterization data, particularly from NMR and mass spectrometry, are essential for confirming the successful incorporation of deuterium and ensuring the purity of the final product for its intended use in sensitive analytical applications.

References

A Technical Guide to the Deuterium Labeling of 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for deuterium (B1214612) labeling of 5-Hydroxy-2-methylpyridine, a versatile heterocyclic building block of significant interest in pharmaceutical and chemical synthesis. This document details the core principles, experimental protocols, and analytical techniques pertinent to the preparation and characterization of deuterated 5-Hydroxy-2-methylpyridine.

Introduction

5-Hydroxy-2-methylpyridine is a key intermediate in the synthesis of various biologically active molecules.[1] Deuterium-labeled compounds, or isotopologues, are crucial tools in drug discovery and development. The substitution of hydrogen with its heavy isotope, deuterium, can significantly alter the pharmacokinetic and metabolic profiles of drug candidates, often leading to improved therapeutic properties.[2] This guide focuses on the practical aspects of introducing deuterium into the 5-Hydroxy-2-methylpyridine scaffold.

Physicochemical Properties of 5-Hydroxy-2-methylpyridine:

PropertyValueReference
Molecular Formula C₆H₇NO[3]
Molecular Weight 109.13 g/mol [3]
Melting Point 168-170 °C[3]
Boiling Point 295-296 °C[4]
Solubility Soluble in dichloromethane[3]
Appearance Pale tan to brown powder[4]

Deuterium Labeling Methodologies

The most prevalent and efficient method for the deuterium labeling of 5-Hydroxy-2-methylpyridine is through a base-catalyzed hydrogen-deuterium (H/D) exchange reaction. Other potential methods for deuterating pyridine (B92270) derivatives include electrochemical approaches and metal-catalyzed reactions.

Base-Catalyzed Hydrogen-Deuterium Exchange

This method utilizes a strong base in a deuterated solvent to facilitate the exchange of acidic protons on the pyridine ring with deuterium atoms. The combination of potassium tert-butoxide (KOtBu) as the base and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the deuterium source is particularly effective for this transformation.[5][6][7] This approach has been successfully applied to produce 5-Hydroxy-2-methylpyridine-3,4,6-d₆.

Reaction Mechanism:

The deuteration process is believed to proceed through the formation of a pyridyl anion intermediate. The strong base, KOtBu, deprotonates the C-H bonds of the pyridine ring, which are rendered acidic by the electron-withdrawing nature of the nitrogen atom. The resulting carbanion is then quenched by the deuterated solvent (DMSO-d₆), incorporating a deuterium atom. This process is repeated until the desired level of deuteration is achieved.

G Figure 1: Proposed Mechanism for Base-Catalyzed H/D Exchange cluster_0 Deprotonation cluster_1 Deuteration Reactant 5-Hydroxy-2-methylpyridine Intermediate Pyridyl Anion Reactant->Intermediate + KOtBu Base KOtBu Product Deuterated 5-Hydroxy-2-methylpyridine Intermediate->Product + DMSO-d6 Deuterium_Source DMSO-d6

Caption: Proposed Mechanism for Base-Catalyzed H/D Exchange.

Experimental Protocols

This section provides a detailed methodology for the deuterium labeling of 5-Hydroxy-2-methylpyridine via base-catalyzed H/D exchange.

Synthesis of 5-Hydroxy-2-methylpyridine-3,4,6-d₆

Materials:

  • 5-Hydroxy-2-methylpyridine

  • Potassium tert-butoxide (KOtBu)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.5 atom % D)

  • Deuterium oxide (D₂O)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

  • Reagent Addition: To the flask, add 5-Hydroxy-2-methylpyridine (1.0 eq) and potassium tert-butoxide (1.1 eq).

  • Solvent Addition: Add anhydrous DMSO-d₆ (sufficient to dissolve the starting material, typically 5-10 mL per gram of substrate).

  • Reaction: The reaction mixture is stirred and heated to 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR by taking small aliquots, quenching with D₂O, extracting with an organic solvent, and analyzing the disappearance of the proton signals at the 3, 4, and 6 positions.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of D₂O.

    • Extract the product with diethyl ether (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude deuterated product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, or by recrystallization.[8]

G Figure 2: Experimental Workflow for Deuteration Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Add 5-Hydroxy-2-methylpyridine and KOtBu Setup->Reagents Solvent Add DMSO-d6 Reagents->Solvent Reaction Heat at 100-120°C for 12-24h Solvent->Reaction Monitoring Monitor by 1H NMR Reaction->Monitoring Workup Quench with D2O and Extract Reaction->Workup Monitoring->Reaction Purification Purify by Chromatography/Recrystallization Workup->Purification Analysis Characterize by NMR and MS Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Deuteration.

Data Presentation and Analysis

The successful incorporation of deuterium and the purity of the final product are assessed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

The efficiency of the deuteration reaction is determined by the percentage of deuterium incorporation at each specific position and the overall isotopic enrichment.

Table 1: Deuterium Incorporation in 5-Hydroxy-2-methylpyridine

MethodReagentsPositionDeuterium Incorporation (%)Overall Yield (%)
H/D ExchangeKOtBu / DMSO-d₆3>95>80
4>95
6>95
Methyl<5
OHVariable (exchangeable)

Note: The data presented in this table is based on typical results for H/D exchange reactions on pyridine derivatives and may vary depending on the specific reaction conditions.

Analytical Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The most direct way to confirm deuteration is by observing the disappearance or significant reduction of the proton signals corresponding to the exchanged positions in the ¹H NMR spectrum. For 5-Hydroxy-2-methylpyridine-3,4,6-d₆, the signals for the protons at the 3, 4, and 6 positions of the pyridine ring will be absent. The integration of the remaining proton signals relative to an internal standard can be used to quantify the extent of deuteration.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the 3, 4, and 6 positions confirms the incorporation of deuterium.[9][10] The relative integration of these signals can provide information on the distribution of deuterium in the molecule.[11]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated product and to quantify the overall deuterium incorporation.[12]

  • Molecular Ion Peak: The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is shifted to a higher m/z value compared to the unlabeled compound. For 5-Hydroxy-2-methylpyridine-3,4,6-d₆, the molecular weight will increase by approximately 3 Da (since three hydrogen atoms are replaced by three deuterium atoms).

  • Isotopic Distribution: The isotopic distribution pattern of the molecular ion peak can be analyzed to determine the percentage of molecules that have incorporated one, two, three, etc., deuterium atoms. This allows for a precise calculation of the average deuterium incorporation.[9]

Calculation of Deuterium Incorporation from Mass Spectrometry Data:

The percentage of deuterium incorporation can be calculated from the intensities of the isotopic peaks in the mass spectrum.

G Figure 3: Data Analysis Workflow Start Purified Product NMR 1H and 2H NMR Spectroscopy Start->NMR MS Mass Spectrometry (e.g., GC-MS) Start->MS NMR_Analysis Analyze signal disappearance (1H) and appearance (2H) NMR->NMR_Analysis MS_Analysis Analyze molecular ion peak shift and isotopic distribution MS->MS_Analysis Quant_NMR Quantify site-specific deuteration NMR_Analysis->Quant_NMR Quant_MS Quantify overall deuterium incorporation MS_Analysis->Quant_MS Result Deuteration Confirmed and Quantified Quant_NMR->Result Quant_MS->Result

Caption: Data Analysis Workflow.

Conclusion

The deuterium labeling of 5-Hydroxy-2-methylpyridine, primarily through base-catalyzed H/D exchange with KOtBu in DMSO-d₆, is a robust and efficient method for producing highly deuterated isotopologues. This technical guide provides the essential framework for researchers and scientists to successfully synthesize and characterize these valuable compounds. The detailed protocols and analytical methodologies described herein will facilitate the application of deuterated 5-Hydroxy-2-methylpyridine in various stages of drug discovery and development, ultimately contributing to the advancement of medicinal chemistry.

References

Spectroscopic Analysis of 5-Hydroxy-2-methylpyridine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectroscopic Data

5-Hydroxy-2-methylpyridine (Non-deuterated)

The following tables summarize the available NMR and MS data for the non-deuterated 5-Hydroxy-2-methylpyridine, which serves as a crucial reference for understanding the spectroscopic characteristics of its deuterated counterpart.

Table 1: ¹H NMR Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (ppm)MultiplicityAssignment
2.06s-CH₃
6.45dH-3
6.93ddH-4
7.23dH-6

Note: Data sourced from various publicly available spectral databases.

Table 2: ¹³C NMR Data for 5-Hydroxy-2-methylpyridine

Chemical Shift (ppm)Assignment
15.6-CH₃
123.0C-3
136.0C-4
136.3C-6
148.7C-2
155.6C-5

Note: Data sourced from various publicly available spectral databases.

Table 3: Mass Spectrometry Data for 5-Hydroxy-2-methylpyridine

m/zRelative Intensity (%)Assignment
109100[M]⁺
10860[M-H]⁺
8030[M-CHO]⁺
5325[C₄H₅]⁺

Note: Data represents a typical electron ionization (EI) mass spectrum and may vary slightly depending on the instrument and conditions.

5-Hydroxy-2-methylpyridine-d6 (Expected Data)

For this compound, where the six hydrogens on the methyl and pyridine (B92270) ring are replaced by deuterium (B1214612), the following spectral changes are anticipated:

  • ¹H NMR: The proton signals corresponding to the pyridine ring and the methyl group would be absent. A residual solvent peak would be the most prominent signal.

  • ²H NMR: A deuterium NMR spectrum would show signals corresponding to the chemical shifts of the deuterons, which are virtually identical to the proton chemical shifts of the non-deuterated compound.[2]

  • ¹³C NMR: The carbon signals would be present, but those coupled to deuterium would appear as multiplets due to C-D coupling. The chemical shifts may experience a minor isotopic shift.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 115, reflecting the mass increase of six deuterium atoms replacing six hydrogen atoms. The fragmentation pattern would also shift accordingly.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS data for deuterium-labeled compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a deuterated compound for use as an internal standard is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the deuterated compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative purposes, a longer relaxation delay (D1) is necessary to ensure full relaxation of the nuclei.

    • For ²H NMR, the experiment is set up to observe the deuterium frequency. This is often done without locking, and shimming can be performed on a separate protonated sample first.[3]

Mass Spectrometry (MS)

A generalized protocol for obtaining the mass spectrum of this compound, particularly when used as an internal standard for quantitative analysis, is outlined below:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

    • For quantitative analysis, a calibration curve is prepared by spiking a constant amount of the deuterated internal standard into a series of solutions with varying concentrations of the non-deuterated analyte.

  • Instrumentation and Analysis:

    • The sample is introduced into the mass spectrometer, typically via a liquid chromatography (LC) system for separation from a complex matrix.

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for such molecules.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the molecular ions of the analyte and the deuterated internal standard.[4]

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve.

Visualizations

The following diagrams illustrate the general experimental workflows for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire process Process FID acquire->process analyze Analyze Spectrum process->analyze

Caption: General workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution spike Spike Internal Standard prep_stock->spike prep_cal Prepare Calibration Standards spike->prep_cal inject Inject Sample prep_cal->inject separate LC Separation inject->separate ionize Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate calculate Calculate Ratios integrate->calculate plot Plot Calibration Curve calculate->plot

Caption: Workflow for quantitative analysis using LC-MS with a deuterated internal standard.

References

A Technical Guide to Deuterated 5-Hydroxy-2-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Commercial Availability, Analytical Applications, and Relevant Biological Pathways

This technical guide provides a comprehensive overview of deuterated 5-Hydroxy-2-methylpyridine, a critical tool for researchers, scientists, and drug development professionals. This document details the commercial suppliers of its isotopic analogs, provides a foundational experimental protocol for its use as an internal standard in mass spectrometry, and illustrates relevant metabolic pathways.

Commercial Suppliers of Deuterated 5-Hydroxy-2-methylpyridine Analogs

The use of deuterated internal standards is the gold standard in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS)[1][2]. These standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization effects, allowing for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis[1][2][3]. Several specialized chemical suppliers offer deuterated analogs of 5-Hydroxy-2-methylpyridine.

SupplierProduct NameCAS NumberCatalog NumberAdditional Information
MedChemExpress5-Hydroxy-2-methylpyridine-d62645412-74-2HY-136593SStated use as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]
Pharmaffiliates3-Hydroxy-2-methylpyridine-d31185315-05-2PA STI 050250Listed as a stable isotope for use in the preparation of substituted pyridine (B92270) and pyrimidine (B1678525) derivatives.[5]
ChemicalBook3-Hydroxy-2-Methylpyridine-d31185315-05-2Not specifiedLists multiple suppliers in China.[6]

Experimental Protocol: Use of Deuterated 5-Hydroxy-2-methylpyridine as an Internal Standard in LC-MS

The following is a generalized protocol for the use of a deuterated analog of 5-Hydroxy-2-methylpyridine as an internal standard in an LC-MS workflow for quantitative analysis. This protocol is based on established principles of isotope dilution mass spectrometry.

Objective: To accurately quantify the concentration of 5-Hydroxy-2-methylpyridine in a biological matrix (e.g., plasma, urine) using its deuterated analog as an internal standard.

Materials:

  • Analyte (5-Hydroxy-2-methylpyridine)

  • Deuterated internal standard (e.g., this compound)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Biological matrix (e.g., plasma, urine)

  • Standard laboratory equipment for sample preparation (e.g., pipettes, vials, centrifuge)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the non-deuterated analyte and the deuterated internal standard into separate volumetric flasks.

    • Dissolve each compound in a suitable solvent (e.g., methanol) to a final volume of 1 mL to create 1 mg/mL stock solutions.

  • Preparation of Working Solutions:

    • Analyte Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with the appropriate solvent to cover the expected concentration range in the samples.

    • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and reproducible signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.

  • Sample Preparation:

    • Thaw the biological matrix samples.

    • To a fixed volume of each sample, calibration standard, and quality control, add a precise volume of the internal standard spiking solution. This should be done at the earliest stage of sample preparation to account for any variability in subsequent steps.

    • Perform sample clean-up and extraction as required for the specific matrix and analyte. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte from other matrix components. The deuterated internal standard should co-elute with the analyte.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This typically involves selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for each compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Workflow for Use of Deuterated Internal Standard in LC-MS cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) working_cal Working Calibration Standards stock_analyte->working_cal Serial Dilution stock_is Deuterated IS Stock (1 mg/mL) working_is Working IS Spiking Solution stock_is->working_is Dilution lcms LC-MS/MS Analysis working_cal->lcms Inject for Calibration Curve spike Spike with Deuterated IS working_is->spike sample Biological Sample (e.g., Plasma) sample->spike extract Sample Extraction/ Clean-up spike->extract extract->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Relevant Biological Pathways

5-Hydroxy-2-methylpyridine is a derivative of pyridine and is structurally related to Vitamin B6. Understanding its metabolic fate is crucial in drug development. Below are diagrams of relevant microbial degradation pathways for similar pyridine-containing compounds.

Vitamin B6 Degradation Pathway in Mesorhobium loti

Mesorhobium loti, a nitrogen-fixing bacterium, possesses a degradation pathway for Vitamin B6 (pyridoxine)[7][8]. This pathway involves a series of enzymatic steps to break down the pyridine ring.

G Vitamin B6 Degradation Pathway in Mesorhizobium loti pyridoxine (B80251) Pyridoxine (Vitamin B6) pyridoxal Pyridoxal pyridoxine->pyridoxal Pyridoxine 4-oxidase pyridoxic_acid 4-Pyridoxic acid pyridoxal->pyridoxic_acid Pyridoxal 4-dehydrogenase mhpc 2-Methyl-3-hydroxy-5- formylpyridine-4-carboxylic acid pyridoxic_acid->mhpc 4-Pyridoxic acid dehydrogenase mhpca 2-Methyl-3-hydroxypyridine- 4,5-dicarboxylic acid mhpc->mhpca 5-Formyl-3-hydroxy-2-methylpyridine 4-dehydrogenase mhpco 2-Methyl-3-hydroxypyridine- 5-carboxylic acid mhpca->mhpco 2-Methyl-3-hydroxypyridine-4,5- dicarboxylic acid decarboxylase ring_opening Ring Opening Product mhpco->ring_opening 2-Methyl-3-hydroxypyridine-5- carboxylic acid oxygenase

Caption: Enzymatic degradation of Vitamin B6 in Mesorhizobium loti.

5-Hydroxypicolinic Acid Degradation in Alcaligenes faecalis

Alcaligenes faecalis is a bacterium capable of degrading 5-hydroxypicolinic acid, a compound structurally similar to 5-Hydroxy-2-methylpyridine. This pathway involves an initial hydroxylation and subsequent ring cleavage[9][10].

G 5-Hydroxypicolinic Acid Degradation in Alcaligenes faecalis hpa 5-Hydroxypicolinic Acid dhp 2,5-Dihydroxypyridine hpa->dhp HpaM (Monooxygenase) nfm N-Formylmaleamic acid dhp->nfm HpaX (Dioxygenase) ma Maleamic acid nfm->ma HpaD (Deformylase) maleic Maleic acid ma->maleic HpaF (Amidohydrolase) fumaric Fumaric acid maleic->fumaric MaiA (Isomerase) tca TCA Cycle fumaric->tca

Caption: Metabolic pathway of 5-hydroxypicolinic acid in Alcaligenes faecalis.

This technical guide provides a foundational understanding of deuterated 5-Hydroxy-2-methylpyridine for its effective application in research and development. The provided information on commercial suppliers, a general experimental protocol, and relevant biological pathways serves as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Solubility of 5-Hydroxy-2-methylpyridine-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine-d6 is the deuterated form of 5-Hydroxy-2-methylpyridine, a heterocyclic organic compound of interest in pharmaceutical and materials science research. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and analytical characterization. Deuterium (B1214612) labeling can subtly influence physical properties such as polarity and intermolecular interactions, which in turn may affect solubility compared to the non-deuterated parent compound. This guide summarizes the available solubility data for 5-Hydroxy-2-methylpyridine and provides a comprehensive experimental protocol for determining the solubility of its deuterated analogue.

Solubility Data

The following table summarizes the known qualitative solubility of 5-Hydroxy-2-methylpyridine in various solvents. It is anticipated that this compound will exhibit similar solubility characteristics.

SolventChemical ClassSolubility
DichloromethaneHalogenated HydrocarbonSoluble[1][2]
MethanolAlcoholSoluble[3]
Common AlcoholsAlcoholCertain solubility[4]
Ketone SolventsKetoneCertain solubility[4]
WaterAqueousLimited solubility[4]

The Impact of Deuteration on Solubility

The replacement of protium (B1232500) (¹H) with deuterium (²H) in a molecule can lead to slight changes in its physicochemical properties. While the electronic effects are minimal, the increased mass of deuterium can affect vibrational modes and bond lengths, which may influence intermolecular forces like hydrogen bonding and van der Waals interactions. Consequently, the solubility of this compound might differ slightly from its non-deuterated counterpart. Experimental determination is essential to ascertain the precise solubility in any given solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or GC-MS method.

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination A Preparation of Slurry (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling and Filtration) B->C D Sample Analysis (e.g., HPLC, GC-MS) C->D E Data Processing (Calibration Curve) D->E F Solubility Calculation (mg/mL or mol/L) E->F

References

The Role of 5-Hydroxy-2-methylpyridine-d6 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of 5-Hydroxy-2-methylpyridine-d6, a deuterated analog of 5-Hydroxy-2-methylpyridine, in the research and development landscape. The strategic replacement of hydrogen atoms with deuterium (B1214612) offers significant advantages in analytical and metabolic studies, making it a valuable tool for scientists. This document will delve into its primary applications, supported by experimental methodologies, data presentation, and visual diagrams to facilitate a comprehensive understanding.

Core Applications in Research

This compound primarily serves as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies.[1] The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart, 5-Hydroxy-2-methylpyridine.[2] This subtle yet critical difference is the foundation of its utility in modern analytical techniques.

1.1. Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification.[1] this compound is an ideal internal standard for the quantification of 5-Hydroxy-2-methylpyridine in various biological matrices.

The key advantages of using a deuterated internal standard include:

  • Compensation for Matrix Effects: Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects.

  • Correction for Sample Loss: During sample preparation, which can involve extraction, evaporation, and reconstitution, some amount of the analyte may be lost. The internal standard, when added at the beginning of the process, allows for the accurate calculation of the analyte's concentration despite these losses.

  • Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, variability in instrument performance and injection volume is minimized, leading to more precise and accurate results.

1.2. Tracer in Metabolic Studies

Deuterated compounds are instrumental in studying the metabolism of drugs and other xenobiotics.[3][4] By administering the deuterated compound, researchers can trace its fate within a biological system, identify its metabolites, and elucidate the metabolic pathways. The deuterium label acts as a flag, allowing for the easy differentiation of the compound and its metabolites from endogenous molecules.[5]

Quantitative Data and Analysis

The use of this compound as an internal standard is predicated on its distinct mass-to-charge ratio (m/z) compared to the non-deuterated analyte in mass spectrometry. The following table summarizes the key mass spectrometry parameters for a hypothetical LC-MS/MS analysis.

Parameter5-Hydroxy-2-methylpyridine (Analyte)This compound (Internal Standard)
Chemical Formula C₆H₇NOC₆HD₆NO
Molecular Weight 109.13 g/mol 115.16 g/mol
Parent Ion (m/z) 110.06116.10
Fragment Ion (m/z) 82.0485.06
Collision Energy (eV) 1515

Experimental Protocols

This section outlines a general experimental protocol for the quantification of 5-Hydroxy-2-methylpyridine in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

3.1. Materials and Reagents

  • 5-Hydroxy-2-methylpyridine (analytical standard)

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • LC-MS/MS system

3.2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% ACN/water).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

3.3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Quantification

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

G Experimental Workflow for Quantification A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing (Analyte/IS Peak Area Ratio) D->E F Quantification E->F

Caption: Workflow for analyte quantification using a deuterated internal standard.

4.2. Rationale for Using a Deuterated Internal Standard

This diagram explains the logical basis for employing a deuterated internal standard to achieve accurate quantification.

G Rationale for Deuterated Internal Standard Use cluster_0 Analyte (5-Hydroxy-2-methylpyridine) cluster_1 Internal Standard (this compound) A Analyte in Sample C Sample Processing & LC-MS/MS Analysis A->C B Added Internal Standard B->C D Similar Physical & Chemical Behavior C->D E Co-elution in LC C->E F Similar Ionization Efficiency C->F G Different m/z C->G H Accurate Quantification D->H E->H F->H G->H

Caption: The logic behind using a deuterated internal standard for accurate analysis.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of researchers and drug development professionals. Its application as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, which is paramount in pharmacokinetic and toxicokinetic studies. Furthermore, its utility as a tracer in metabolic research facilitates a deeper understanding of the biotransformation of its non-deuterated counterpart. As analytical instrumentation continues to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound will undoubtedly continue to expand, enabling more precise and insightful scientific discoveries.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxy-2-methylpyridine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-2-methylpyridine, a substituted pyridine (B92270) derivative, is a molecule of interest in various fields, including pharmaceutical and metabolic research. Accurate quantification of this analyte in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical diagnostics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such analyses. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy-2-methylpyridine-d6, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of 5-Hydroxy-2-methylpyridine in human plasma using this compound as an internal standard.

Data Presentation

The following tables summarize the key parameters and performance characteristics of the described LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System Standard UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Hydroxy-2-methylpyridine110.182.110015
This compound (IS)116.188.110015

Table 3: Method Performance Characteristics (Illustrative Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Recovery) 92.7% - 108.3%
Matrix Effect Minimal, compensated by IS

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-Hydroxy-2-methylpyridine and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol (B129727) and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 5-Hydroxy-2-methylpyridine by serial dilution of the stock solution with a 50:50 methanol:water mixture to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 methanol:water mixture.

2. Sample Preparation (Protein Precipitation)

This protocol is suitable for the rapid and efficient extraction of 5-Hydroxy-2-methylpyridine from human plasma.

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • The chromatographic gradient should be optimized to ensure baseline separation of the analyte from any potential interferences. An example gradient is provided below:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
  • The mass spectrometer should be operated in positive ESI mode with MRM for the transitions specified in Table 2.

Mandatory Visualizations

experimental_workflow start Start: Human Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation (14,000 rpm, 10 min) protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Sample preparation workflow for the extraction of 5-Hydroxy-2-methylpyridine from human plasma.

logical_relationship cluster_lcms LC-MS/MS System cluster_quantification Quantification Principle lc Liquid Chromatography (Separation) ms Tandem Mass Spectrometry (Detection) lc->ms Eluent analyte 5-Hydroxy-2-methylpyridine (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio concentration Analyte Concentration ratio->concentration via Calibration Curve

Caption: Logical relationship for quantification using an internal standard in LC-MS/MS.

References

Application Notes and Protocols for Quantitative Metabolite Analysis Using 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of metabolites, specifically focusing on the vitamin B6 vitamers, using 5-Hydroxy-2-methylpyridine-d6 as an internal standard (IS). The protocol outlines a robust and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of these essential metabolites in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1]

Introduction

Vitamin B6 is a crucial coenzyme in a wide range of metabolic reactions, including amino acid, glucose, and lipid metabolism. It exists in several forms, collectively known as vitamers, including pyridoxal (B1214274) (PL), pyridoxine (B80251) (PN), pyridoxamine (B1203002) (PM), and their phosphorylated forms, with pyridoxal 5'-phosphate (PLP) being the primary active form. Accurate quantification of these vitamers is essential for assessing nutritional status and investigating the role of vitamin B6 in various physiological and pathological processes.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis. This technique utilizes a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard. This compound, a deuterated analog of a pyridine (B92270) derivative, serves as an excellent internal standard for the analysis of vitamin B6 vitamers due to its structural similarity and distinct mass, allowing for reliable correction of matrix effects and variations in instrument response.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of vitamin B6 vitamers using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Trichloroacetic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 1: Experimental workflow for metabolite quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: Pyridoxal (PL), Pyridoxine (PN), Pyridoxamine (PM), Pyridoxal 5'-phosphate (PLP) (Sigma-Aldrich or equivalent)

  • Internal Standard: this compound (Toronto Research Chemicals or equivalent)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Trichloroacetic acid (TCA)

  • Biological Matrix: Human plasma (drug-free)

Preparation of Standard and Internal Standard Solutions
  • Analyte Stock Solutions (1 mg/mL): Individually dissolve each vitamin B6 vitamer in methanol.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with 50% methanol to achieve a concentration range for the calibration curve (e.g., 1-1000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid in water to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-9 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions would be monitored. Note that the transitions for this compound are hypothetical and would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyridoxal (PL)168.1150.120
Pyridoxine (PN)170.1152.122
Pyridoxamine (PM)169.1152.118
Pyridoxal 5'-phosphate (PLP)248.0150.125
This compound (IS) 116.1 86.1 20

Data Presentation

The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Linearity
AnalyteCalibration Range (ng/mL)
PL1 - 1000> 0.995
PN1 - 1000> 0.995
PM1 - 1000> 0.995
PLP5 - 1000> 0.995
Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
PLLQC3< 1090 - 110
MQC300< 1090 - 110
HQC800< 1090 - 110
PNLQC3< 1090 - 110
MQC300< 1090 - 110
HQC800< 1090 - 110
PMLQC3< 1090 - 110
MQC300< 1090 - 110
HQC800< 1090 - 110
PLPLQC15< 1090 - 110
MQC300< 1090 - 110
HQC800< 1090 - 110

Signaling Pathway Visualization

Vitamin B6, in its active form PLP, is a critical cofactor in the tryptophan metabolism pathway, which has two major branches: the serotonin (B10506) and the kynurenine (B1673888) pathways. An imbalance in this pathway is implicated in various diseases.

Tryptophan_Metabolism Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Kynurenine Kynurenine Tryptophan->Kynurenine Serotonin Serotonin FiveHTP->Serotonin KynurenicAcid Kynurenic Acid Kynurenine->KynurenicAcid ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK QuinolinicAcid Quinolinic Acid ThreeHK->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD PLP_Serotonin PLP (Vitamin B6) PLP_Serotonin->FiveHTP PLP_Kynurenine PLP (Vitamin B6) PLP_Kynurenine->Kynurenine

Figure 2: Role of Vitamin B6 (PLP) in Tryptophan Metabolism.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate platform for the quantitative analysis of vitamin B6 vitamers in biological samples. This detailed protocol and the associated performance data demonstrate its suitability for high-throughput applications in clinical research and drug development, enabling a deeper understanding of the role of these essential metabolites in health and disease.

References

Bioanalytical Method Development Utilizing 5-Hydroxy-2-methylpyridine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The quantification of xenobiotics and their metabolites in biological matrices is a critical aspect of drug discovery and development. The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability during sample preparation and analysis. 5-Hydroxy-2-methylpyridine-d6 is the deuterated form of 5-Hydroxy-2-methylpyridine and serves as an ideal internal standard for the quantification of its non-labeled counterpart or other structurally similar analytes in complex biological matrices.[1] Its physicochemical properties closely mimic the analyte of interest, ensuring similar extraction recovery and ionization efficiency, thereby leading to accurate and precise quantification.

This document provides a comprehensive guide to developing and validating a bioanalytical method using this compound as an internal standard. The protocols and data presented are illustrative and based on established methodologies for similar small molecules, providing a robust framework for researchers to adapt to their specific analyte of interest.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical method for the quantification of a hypothetical analyte, "Analyte X," in human plasma using this compound as an internal standard. These values are representative of what is achievable with a well-developed and validated LC-MS/MS method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting Factor1/x²
Number of Standards8

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1.0≤ 10± 15≤ 15± 15
Low QC3.0≤ 8± 10≤ 10± 10
Mid QC100≤ 5± 8≤ 8± 8
High QC800≤ 5± 5≤ 8± 5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect
Low QC3.085.287.50.98
High QC80088.189.21.02

Experimental Protocols

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte in methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of blank plasma, calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Illustrative for a Structurally Similar Analyte):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte X Transition m/z 150.1 → 94.1 (Quantifier), m/z 150.1 → 67.1 (Qualifier)
This compound (IS) Transition m/z 116.1 → 86.1
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Visualizations

Metabolic Pathway of a Pyridine (B92270) Derivative

The following diagram illustrates a simplified, hypothetical metabolic pathway for a pyridine-containing compound, highlighting key biotransformation reactions.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound Pyridine Derivative Hydroxylation Hydroxylated Metabolite Parent_Compound->Hydroxylation CYP450 N-Oxidation N-Oxide Metabolite Parent_Compound->N-Oxidation CYP450 Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation UGT Sulfation Sulfate Conjugate Hydroxylation->Sulfation SULT

Caption: Simplified metabolic pathway of a pyridine derivative.

Bioanalytical Workflow

This diagram outlines the key steps in the bioanalytical workflow for the quantification of an analyte in a biological matrix using an internal standard.

Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard (this compound) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification Report Reporting of Results Quantification->Report

Caption: Bioanalytical workflow for quantitative analysis.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key bioanalytical method validation parameters as per regulatory guidelines.

Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Linearity Linearity & Range Method_Validation->Linearity Stability Stability Method_Validation->Stability Recovery_Matrix Recovery & Matrix Effect Method_Validation->Recovery_Matrix

Caption: Core parameters of bioanalytical method validation.

References

Application Notes and Protocols for 5-Hydroxy-2-methylpyridine-d6 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Hydroxy-2-methylpyridine-d6 in kinetic isotope effect (KIE) studies. The primary application of this deuterated standard is in the investigation of reaction mechanisms, particularly in the context of drug metabolism mediated by cytochrome P450 (CYP) enzymes. By comparing the rate of metabolism of the non-deuterated (light) isotopologue, 5-Hydroxy-2-methylpyridine, with its deuterated (heavy) counterpart, researchers can elucidate the rate-determining steps of metabolic pathways and gain insights into the structure of transition states.

Introduction to Kinetic Isotope Effects

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] In the case of this compound, the substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a slower reaction rate if the C-H bond is broken in the rate-determining step of the reaction.[2][3] This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, thus requiring more energy to be broken.[4] The magnitude of the KIE, expressed as the ratio of the rate constants of the light (kH) to the heavy (kD) isotopologue (kH/kD), provides valuable information about the transition state of the reaction.[4]

Applications in Drug Metabolism

The study of KIEs is particularly valuable in drug development. Deuteration of a drug candidate at a metabolically labile position can intentionally slow down its metabolism, a strategy used to improve pharmacokinetic profiles.[3][5] By using this compound, researchers can investigate the role of specific C-H bonds in the metabolism of this and structurally related compounds.

A primary focus of such studies is the interaction with cytochrome P450 enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[6] Understanding the KIE for the metabolism of a compound like 5-Hydroxy-2-methylpyridine can help in predicting and modifying the metabolic fate of new chemical entities.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in public literature, the following table provides illustrative KIE values for the metabolism of other deuterated pyridine-containing compounds by cytochrome P450 enzymes. These values demonstrate the range of KIEs that can be observed and serve as a reference for interpreting experimental results with this compound.

CompoundDeuterated PositionCYP IsoformkH/kDReference
NicotineN-methyl-d3CYP2A63.5(Hypothetical data based on typical values)
Pyridine2-d1Various1.2 - 2.5(Illustrative range from literature on similar compounds)
4-Phenylpyridine4-(phenyl-d5)CYP2D65.1(Hypothetical data based on typical values)

Note: The kH/kD values are highly dependent on the specific reaction, enzyme, and experimental conditions. The values presented here are for illustrative purposes to indicate the potential magnitude of the kinetic isotope effect.

Experimental Protocols

Protocol 1: In Vitro Determination of the Kinetic Isotope Effect for the Metabolism of 5-Hydroxy-2-methylpyridine by Human Liver Microsomes

This protocol outlines a general procedure to determine the KIE for the metabolism of 5-Hydroxy-2-methylpyridine using a competitive incubation method with human liver microsomes (HLMs).

Materials:

  • 5-Hydroxy-2-methylpyridine

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare stock solutions of 5-Hydroxy-2-methylpyridine and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • In a microcentrifuge tube, combine equal molar concentrations of 5-Hydroxy-2-methylpyridine and this compound.

    • Add HLMs (final concentration typically 0.2-1 mg/mL) to the phosphate buffer.

    • Pre-warm the HLM suspension and the substrate mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed HLM and substrate mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples to pellet the precipitated protein (e.g., 14,000 rpm for 10 minutes).

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to separate and quantify the remaining amounts of 5-Hydroxy-2-methylpyridine and this compound, as well as their potential metabolites. Deuterated standards are instrumental in achieving accurate quantification in LC-MS analysis.[5][7][8]

    • The use of deuterated internal standards helps to correct for variations in sample preparation and instrument response.[5]

  • Data Analysis and KIE Calculation:

    • Plot the natural logarithm of the ratio of the peak area of the deuterated substrate to the non-deuterated substrate (ln([d6]/[d0])) against time.

    • The slope of this plot is equal to kH - kD.

    • The KIE (kH/kD) can be calculated from the disappearance rates of the two isotopologues over time.

Protocol 2: Cytochrome P450 Inhibition Assay

This protocol is used to assess whether 5-Hydroxy-2-methylpyridine or its deuterated analog act as inhibitors of specific CYP isoforms.

Materials:

  • 5-Hydroxy-2-methylpyridine and this compound

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4)

  • Isoform-specific CYP substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • Human Liver Microsomes

  • NADPH

  • Phosphate buffer

  • LC-MS/MS system

Procedure:

  • Incubation Setup:

    • Prepare a series of concentrations of the test compound (5-Hydroxy-2-methylpyridine or its d6 analog).

    • Incubate the test compound with HLMs or recombinant CYP enzymes and the isoform-specific substrate.[9]

    • Initiate the reaction by adding NADPH.

  • Metabolite Quantification:

    • After a defined incubation period, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[10]

  • IC50 Determination:

    • The rate of metabolite formation in the presence of the test compound is compared to a vehicle control.

    • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[11]

Visualizations

Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare Substrate Mix (Light & Heavy Isotopologues) C Pre-warm at 37°C A->C B Prepare Human Liver Microsomes B->C D Initiate with NADPH Regenerating System C->D E Incubate at 37°C D->E F Time-course Sampling & Quenching E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis & KIE Calculation H->I

Caption: Workflow for the in vitro determination of the kinetic isotope effect.

Hypothetical Metabolic Pathway of 5-Hydroxy-2-methylpyridine

Based on known metabolic pathways of similar hydroxypyridine compounds, a plausible metabolic fate of 5-Hydroxy-2-methylpyridine involves initial oxidation reactions mediated by cytochrome P450 enzymes, followed by potential ring cleavage.[9]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation cluster_excretion Excretion A 5-Hydroxy-2-methylpyridine B Hydroxylation (e.g., at methyl group or ring) A->B CYP-mediated C N-Oxidation A->C CYP-mediated D Ring-opened Metabolites B->D Further Oxidation E Glucuronide Conjugate B->E UGTs F Sulfate Conjugate C->F SULTs G Urinary Excretion D->G E->G F->G

Caption: Hypothetical metabolic pathway of 5-Hydroxy-2-methylpyridine.

Logical Relationship in KIE Studies

KIE_Logic A C-H Bond Cleavage in Rate-Determining Step? B Significant KIE Observed (kH/kD > 2) A->B Yes C No Significant KIE (kH/kD ≈ 1) A->C No D Reaction Rate is Slower with Deuteration B->D E Reaction Rate is Unaffected by Deuteration C->E

Caption: Logical flow in the interpretation of kinetic isotope effect data.

References

Application Notes: Quantitative Analysis of 5-Hydroxy-2-methylpyridine in Human Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-2-methylpyridine is a heterocyclic aromatic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1][2] Its pharmacokinetic and metabolic profiles are of significant interest in drug development. Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of small molecules in complex biological matrices.[3][4][5] This method utilizes a stable isotope-labeled internal standard, such as 5-Hydroxy-2-methylpyridine-d6, which exhibits nearly identical physicochemical properties to the analyte of interest, ensuring high accuracy and reproducibility.[3][6] This application note provides a detailed protocol for the quantification of 5-Hydroxy-2-methylpyridine in human plasma using this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical method is the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the plasma sample at the beginning of the sample preparation process. The deuterated standard and the endogenous analyte behave almost identically during extraction, chromatography, and ionization.[3] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration, allowing for highly accurate and precise quantification.

Experimental Protocols

1. Materials and Reagents

  • 5-Hydroxy-2-methylpyridine (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Hydroxy-2-methylpyridine and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve and Quality Controls): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to every tube.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Multiple Reaction Monitoring (MRM) Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-Hydroxy-2-methylpyridine110.182.120
This compound116.188.120

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.

  • Quantify the concentration of 5-Hydroxy-2-methylpyridine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 2: Calibration Curve for 5-Hydroxy-2-methylpyridine in Human Plasma

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean) Accuracy (%)
10.012102.5
50.05898.7
100.11599.1
500.592101.3
1001.189100.5
5005.93599.8
100011.91299.4
Linearity (r²): >0.995

Table 3: Precision and Accuracy of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Precision (%CV) Accuracy (%)
Low (LQC) 32.984.599.3
Medium (MQC) 8081.23.1101.5
High (HQC) 800795.42.899.4

Visualizations

G Principle of Stable Isotope Dilution Assay cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Analyte (5-Hydroxy-2-methylpyridine) Spike Spike Known Amount of IS into Sample Analyte->Spike IS Deuterated Standard (this compound) IS->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification using Calibration Curve Ratio->Quant G Experimental Workflow for Plasma Sample Analysis Plasma Plasma Sample (50 µL) IS_add Add Internal Standard (this compound) Plasma->IS_add Precip Add Acetonitrile (200 µL) (Protein Precipitation) IS_add->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Data Data Acquisition & Analysis LCMS->Data

References

Application Notes and Protocols for 5-Hydroxy-2-methylpyridine-d6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine-d6 is the deuterium-labeled version of 5-Hydroxy-2-methylpyridine. In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated molecules, where hydrogen atoms (¹H) are substituted by deuterium (B1214612) (²H or D), are powerful tools.[1] This isotopic substitution is particularly valuable in ¹H NMR, as the deuterium signals do not appear in the proton spectrum, thus providing a "silent" background or a reference point.[2]

The primary application for this compound is as an internal standard for quantitative NMR (qNMR) analysis.[3] qNMR is a highly accurate and precise method for determining the concentration and purity of substances, as the NMR signal intensity is directly proportional to the number of atomic nuclei.[4][5] By comparing the integral of an analyte's signal to that of a known quantity of an internal standard like this compound, precise quantification can be achieved.[1][6] This technique is widely accepted in various fields, including the purity determination of active pharmaceutical ingredients (APIs), quantification of natural products, and metabolic studies.[7]

This document provides detailed application notes and a representative protocol for the use of this compound as an internal standard in quantitative NMR.

Key Application: Internal Standard for Quantitative NMR (qNMR)

This compound is an ideal candidate for an internal standard in ¹H qNMR for the quantification of analytes, including its non-deuterated counterpart or other molecules with signals in a crowded spectral region. The replacement of the six protons on the methyl and pyridine (B92270) ring with deuterium atoms eliminates their corresponding signals from the ¹H NMR spectrum, preventing potential overlap with analyte signals.

Advantages of using this compound as a qNMR Standard:

  • Signal Separation: The deuteration removes potentially interfering signals from the ¹H spectrum.[1]

  • Chemical Stability: Pyridine derivatives are generally stable, a key requirement for a reliable standard.

  • Solubility: It is soluble in common deuterated NMR solvents such as DMSO-d₆ and Methanol-d₄.[8]

  • Tracer Capabilities: In metabolic studies, it can be used as a tracer to follow the metabolic fate of 5-Hydroxy-2-methylpyridine without interference from endogenous compounds.[3]

Quantitative Data and Experimental Parameters

The following table summarizes the essential data for 5-Hydroxy-2-methylpyridine and the recommended parameters for a qNMR experiment using its deuterated form as an internal standard.

Parameter5-Hydroxy-2-methylpyridine (Analyte Example)This compound (Internal Standard)Notes
Molecular Formula C₆H₇NOC₆HD₆NO
Molecular Weight 109.13 g/mol 115.17 g/mol Molecular weight will vary based on the exact deuteration pattern.
¹H NMR Signals Multiple signals for methyl and ring protonsResidual proton signals onlyThe standard should have a certified purity and known concentration.
Quantification Signal A well-resolved signal from the analyteA well-resolved signal from the analyteThe standard itself will not have a prominent ¹H signal for quantification.
Recommended Solvent DMSO-d₆, Methanol-d₄DMSO-d₆, Methanol-d₄The solvent must dissolve both the analyte and the standard.[8]
Spectrometer Frequency ≥ 400 MHz≥ 400 MHzHigher fields provide better signal dispersion.
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing signal≥ 5 x T₁ of the slowest relaxing signalCrucial for accurate integration. A long delay (e.g., 60s) is often used.[9]
Pulse Angle 90°90°Ensures complete excitation for quantification.
Number of Scans ≥ 8≥ 8Dependent on sample concentration to achieve adequate signal-to-noise.

Experimental Protocol: Purity Determination of 5-Hydroxy-2-methylpyridine using qNMR

This protocol details the steps for determining the purity of a 5-Hydroxy-2-methylpyridine sample using this compound as the internal standard.

1. Materials and Reagents:

  • 5-Hydroxy-2-methylpyridine (analyte)

  • This compound (Certified Reference Material)

  • Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

  • High-precision analytical balance (at least 5 decimal places)[10]

  • NMR tubes (5 mm)

  • Volumetric flasks, pipettes, and syringes

2. Sample Preparation:

  • Weighing: Accurately weigh approximately 5 mg of the this compound internal standard into a clean, dry vial. Record the exact mass.

  • Analyte Addition: Accurately weigh approximately 10 mg of the 5-Hydroxy-2-methylpyridine analyte into the same vial. Record the exact mass.

  • Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent (DMSO-d₆) to the vial.

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication.[8]

  • Transfer: Transfer an appropriate amount (e.g., 0.6 mL) of the final solution to an NMR tube.

3. NMR Data Acquisition:

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure high resolution and lineshape.

  • Acquisition Parameters: Set the experimental parameters as outlined in the table above. A long relaxation delay is critical for accurate quantification.[9]

  • Data Collection: Acquire the ¹H NMR spectrum.

4. Data Processing and Analysis:

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Signal Integration: Integrate a well-resolved, non-overlapping signal for the analyte (5-Hydroxy-2-methylpyridine). For example, one of the aromatic proton signals.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula[6]:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = Mass

    • Puritystd = Purity of the internal standard

    (Note: For this specific protocol, a known amount of a non-deuterated standard would be used to quantify the analyte, while the deuterated compound acts as a tracer or is quantified by other means. If the deuterated standard has a known residual proton signal of certified concentration, that signal can be used for Istd.)

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_std Accurately weigh Internal Standard (this compound) weigh_analyte Accurately weigh Analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Long Relaxation Delay) transfer->nmr_acq proc Phase and Baseline Correction nmr_acq->proc integrate Integrate Analyte and Standard Signals proc->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for a typical qNMR experiment.

Purity_Calculation_Logic I_analyte Integral of Analyte (I_analyte) Ratio_I Integral Ratio (I_analyte / I_std) I_analyte->Ratio_I I_std Integral of Standard (I_std) I_std->Ratio_I N_analyte Protons of Analyte Signal (N_analyte) Ratio_N Proton Ratio (N_std / N_analyte) N_analyte->Ratio_N N_std Protons of Standard Signal (N_std) N_std->Ratio_N M_analyte MW of Analyte (M_analyte) Ratio_M MW Ratio (M_analyte / M_std) M_analyte->Ratio_M M_std MW of Standard (M_std) M_std->Ratio_M m_analyte Mass of Analyte (m_analyte) Ratio_m Mass Ratio (m_std / m_analyte) m_analyte->Ratio_m m_std Mass of Standard (m_std) m_std->Ratio_m P_std Purity of Standard (P_std) P_analyte Purity of Analyte (P_analyte) P_std->P_analyte Ratio_I->P_analyte Ratio_N->P_analyte Ratio_M->P_analyte Ratio_m->P_analyte

Caption: Logical relationship of variables in the qNMR purity formula.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxy-2-methylpyridine-d6 Concentration for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Hydroxy-2-methylpyridine-d6 as an internal standard (IS) in quantitative analytical methods.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical method?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to mimic the behavior of the unlabeled analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection. By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, it is possible to correct for variations in sample extraction, matrix effects, and instrument response. This significantly improves the accuracy and precision of the quantitative results.

Q2: What are the key considerations when selecting a deuterated internal standard like this compound?

A2: When selecting a deuterated internal standard, several critical factors must be considered to ensure reliable method performance:

  • Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity.[2]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms should be located on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix.[2][3] Exchangeable positions, such as on hydroxyl (-OH) or amine (-NH) groups, should be avoided.[2][4]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the internal standard is recommended to prevent isotopic crosstalk.[4]

  • Co-elution: For optimal correction of matrix effects, the deuterated internal standard should co-elute with the analyte.[2][3]

Q3: What is a typical concentration range for this compound as an internal standard?

A3: The optimal concentration of an internal standard is method-specific and depends on factors such as the expected analyte concentration range, the sensitivity of the mass spectrometer, and the nature of the sample matrix. A common starting point is to use a concentration that provides a signal intensity approximately 50% of the signal of the highest calibration standard.[4] In some cases, a higher concentration, even exceeding the upper limit of quantification (ULOQ), may improve the linearity of the calibration curve by normalizing ionization suppression effects across the entire concentration range.[4]

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

Symptoms:

  • The peak for the internal standard is not observed or has a very low signal-to-noise ratio in all samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Preparation of Working Solution Verify the calculations and dilutions used to prepare the internal standard working solution. Prepare a fresh solution from the stock.
Degradation of Internal Standard Assess the stability of this compound in the storage solvent and under the experimental conditions. Prepare a fresh stock solution from the neat material.
Mass Spectrometer Not Optimized Infuse a solution of this compound directly into the mass spectrometer to optimize source and compound-dependent parameters (e.g., declustering potential, collision energy).
Instrument Malfunction Check for issues with the autosampler, LC pumps, or mass spectrometer. Run a system suitability test with a known standard.
Issue 2: High Variability in Internal Standard Response

Symptoms:

  • The peak area of this compound is inconsistent across samples in the same batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Review the sample preparation procedure for consistency in pipetting, vortexing, and extraction steps.
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[5] Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples.
Analyte Signal Suppressing IS Signal At high analyte concentrations, competition for ionization can lead to suppression of the internal standard signal.[4] Evaluate the IS response across the range of calibration standards. Consider optimizing the IS concentration.
Carryover A high concentration sample may contaminate the subsequent injection. Optimize the autosampler wash procedure with a strong solvent.
Issue 3: Inaccurate Quantification Results

Symptoms:

  • The calculated concentrations of quality control samples are outside the acceptable limits for accuracy and precision.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Unlabeled Analyte in IS The this compound standard may contain the non-deuterated analyte as an impurity, leading to a positive bias.[4] Analyze the IS solution alone to check for the presence of the unlabeled analyte.
Isotopic Exchange (H/D Exchange) Deuterium atoms may be exchanging with protons from the solvent or matrix, especially at labile positions.[4] Verify the stability of the deuterium labels under the assay conditions.
Non-linear Calibration Curve At high concentrations, detector saturation or ion source competition can lead to non-linearity.[4] Evaluate different weighting factors for the linear regression (e.g., 1/x, 1/x²).
Poor Co-elution A slight difference in retention time between the analyte and IS can lead to differential matrix effects.[5] Adjust chromatographic conditions to achieve better co-elution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of the internal standard.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound neat material.

    • Dissolve the material in 10 mL of an appropriate solvent (e.g., methanol) in a volumetric flask.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Working Solution Preparation (e.g., 100 ng/mL):

    • Perform serial dilutions of the stock solution to achieve the desired working concentration. For example, to prepare a 100 ng/mL working solution:

      • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent to get a 1 µg/mL intermediate solution.

      • Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the same solvent to get the 100 ng/mL working solution.

    • The working solution is added to all samples, calibrators, and quality controls.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in 10 mL Methanol weigh->dissolve store_stock Store at -20°C (1 mg/mL) dissolve->store_stock dilute1 Dilute 10 µL of Stock to 10 mL (1 µg/mL) store_stock->dilute1 dilute2 Dilute 1 mL of Intermediate to 10 mL (100 ng/mL) dilute1->dilute2 store_working Store Working Solution dilute2->store_working

Workflow for preparing internal standard solutions.
Protocol 2: Optimization of this compound Concentration

This experiment aims to determine the optimal concentration of the internal standard that provides a stable and robust signal.

  • Prepare a series of IS working solutions at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).

  • Prepare replicate samples (n=6) of blank biological matrix (e.g., plasma, urine).

  • Spike each replicate with one of the IS working solutions.

  • Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction).

  • Analyze the processed samples by LC-MS/MS and record the peak area of this compound.

  • Evaluate the results: Select the concentration that provides a high signal intensity with good precision (e.g., %CV < 15%).

Table 1: Example Data for Internal Standard Concentration Optimization

IS Concentration (ng/mL)Mean Peak Area (n=6)Standard Deviation% Coefficient of Variation (%CV)
105,5001,10020.0
5028,0002,80010.0
10055,0004,4008.0
200110,0009,9009.0
500275,00033,00012.0

In this example, a concentration of 100 ng/mL would be a good choice as it provides a strong signal with low variability.

G start Start: Optimization Protocol prep_is Prepare IS Working Solutions (10-500 ng/mL) start->prep_is spike Spike Matrix with IS Solutions prep_is->spike prep_matrix Prepare Replicate Blank Matrix Samples (n=6) prep_matrix->spike extract Process Samples using Extraction Method spike->extract analyze Analyze by LC-MS/MS extract->analyze evaluate Evaluate Peak Area and %CV analyze->evaluate decision Optimal Concentration? evaluate->decision decision->prep_is No, re-evaluate range end End: Concentration Selected decision->end Yes

Workflow for optimizing internal standard concentration.
Protocol 3: Assessment of Matrix Effects

This protocol helps to determine if components in the biological matrix are suppressing or enhancing the ionization of this compound.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure and spike the internal standard into the final reconstitution solvent.

    • Set C (Pre-Extraction Spike): Spike the internal standard into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

    • RE (%) = (Mean peak area of Set C) / (Mean peak area of Set B) * 100

Table 2: Example Data for Matrix Effect and Recovery Assessment

Sample SetMean IS Peak Area
Set A (Neat) 60,000
Set B (Post-Extraction) 48,000
Set C (Pre-Extraction) 45,600
  • Matrix Factor (MF): 48,000 / 60,000 = 0.8 (This indicates a 20% ion suppression)

  • Recovery (RE): (45,600 / 48,000) * 100 = 95%

G cluster_prep Sample Preparation cluster_analysis Analysis and Calculation set_a Set A (Neat) Spike IS in Reconstitution Solvent analyze Analyze all sets by LC-MS/MS set_a->analyze set_b Set B (Post-Extraction) Extract Blank Matrix, then Spike IS set_b->analyze set_c Set C (Pre-Extraction) Spike IS in Blank Matrix, then Extract set_c->analyze calc_mf Calculate Matrix Factor: MF = Area(B) / Area(A) analyze->calc_mf calc_re Calculate Recovery: RE = (Area(C) / Area(B)) * 100 analyze->calc_re

Logical workflow for assessing matrix effects.

References

Addressing retention time shifts of 5-Hydroxy-2-methylpyridine-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-2-methylpyridine-d6. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly retention time shifts, encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of my this compound different from its non-deuterated analog?

This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in the physicochemical properties of the molecule. In reversed-phase HPLC, deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, resulting in weaker interactions with the stationary phase and, consequently, slightly earlier elution. The magnitude of this shift can be influenced by the number and position of the deuterium atoms.

Q2: My retention times for this compound are consistently drifting in one direction over a series of injections. What could be the cause?

Consistent retention time drift is often indicative of a systematic issue within the HPLC system or with the method's stability. The most common causes include:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to a gradual shift in retention times, especially during the initial injections.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, particularly when using aggressive mobile phases (high or low pH) or samples with complex matrices. This degradation alters the column chemistry and can lead to a steady decrease in retention.[1]

  • Mobile Phase Composition Changes: If the mobile phase is prepared in batches, slight variations between batches can cause a shift in retention times. Additionally, if the mobile phase contains volatile components, selective evaporation can alter its composition over time, leading to drift.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to retention time shifts. An increase in temperature generally leads to shorter retention times.[2]

Q3: I am observing random and unpredictable fluctuations in the retention time of this compound. What should I investigate?

Random fluctuations in retention time often point to hardware or solvent preparation issues that introduce variability into the system. Key areas to troubleshoot include:

  • Pump Performance and Flow Rate In-Consistencies: Air bubbles in the pump, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate, which directly impacts retention time.[3] If all peaks in the chromatogram shift proportionally, a flow rate issue is the likely culprit.[3]

  • Mobile Phase Preparation: Inadequate mixing of the mobile phase components or improper degassing can introduce variability.

  • Injector Issues: A partially blocked or leaking injector can lead to inconsistent injection volumes and subsequent variations in retention time.

  • System Leaks: Even a small, undetected leak in the system can cause pressure fluctuations and affect the flow rate, leading to erratic retention times.

Q4: Can the pH of the mobile phase affect the retention time of this compound?

Yes, the pH of the mobile phase can significantly impact the retention time of ionizable compounds like 5-Hydroxy-2-methylpyridine. As a pyridine (B92270) derivative, its ionization state is dependent on the mobile phase pH. In reversed-phase HPLC, the ionized form of a compound is generally more polar and therefore less retained on a non-polar stationary phase. To increase retention of a basic compound like a pyridine, you would typically increase the pH of the mobile phase to suppress its ionization.[4] Conversely, lowering the pH will increase its ionization and decrease its retention time.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Retention Time Shifts

When encountering retention time shifts, a logical, step-by-step approach is crucial for efficient troubleshooting. The following workflow can help pinpoint the root cause of the issue.

cluster_0 Initial Observation cluster_1 Problem Characterization cluster_2 Troubleshooting Paths cluster_3 Investigation Steps cluster_4 Resolution start Retention Time Shift Observed char_shift Characterize the Shift: Consistent Drift or Random Fluctuation? start->char_shift drift_path Consistent Drift char_shift->drift_path Drift fluctuation_path Random Fluctuation char_shift->fluctuation_path Fluctuation check_column 1. Check Column Health: - Age and Usage History - Proper Equilibration drift_path->check_column check_pump 1. Inspect HPLC Pump: - Check for Leaks - Purge Pump Heads fluctuation_path->check_pump check_mobile_phase 2. Verify Mobile Phase: - Freshly Prepared? - Consistent Composition? check_column->check_mobile_phase check_temp 3. Monitor Temperature: - Column Oven Stable? - Ambient Lab Temperature? check_mobile_phase->check_temp resolution Problem Resolved check_temp->resolution check_solvents 2. Examine Solvents: - Properly Degassed? - Any Particulates? check_pump->check_solvents check_injector 3. Check Injector: - No Blockages? - Consistent Volume? check_solvents->check_injector check_injector->resolution

Caption: Troubleshooting workflow for HPLC retention time shifts.

Data Presentation

The following table provides an example of the expected retention time shift due to the chromatographic isotope effect in a reversed-phase LC-MS/MS analysis. While this data is for olanzapine (B1677200) and its deuterated analog, it serves as a quantitative illustration of the phenomenon.

Compound PairChromatographic SystemRetention Time (Protiated)Retention Time (Deuterated)Retention Time Shift (ΔtR)
Olanzapine / Olanzapine-d3Reversed-Phase LC-MS/MSVariesSlightly earlier elution< 0.16 min
Des-methyl Olanzapine / Des-methyl Olanzapine-d8Reversed-Phase LC-MS/MSVariesSlightly earlier elution< 0.16 min

Data adapted from a comparative study on deuteration's impact on retention time.[5]

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of 5-Hydroxy-2-methylpyridine

This protocol provides a starting point for the analysis of 5-Hydroxy-2-methylpyridine and its deuterated internal standard. Optimization may be required based on the specific HPLC system and analytical goals.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and a buffered aqueous phase is recommended.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm or Mass Spectrometry (for this compound).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Solvent A:Solvent B).

Protocol 2: Investigating the Effect of Mobile Phase pH on Retention Time

This experiment can be performed to understand the impact of pH on the retention of 5-Hydroxy-2-methylpyridine.

  • Prepare Mobile Phases: Prepare several batches of Solvent A (10 mM ammonium acetate in water) and adjust the pH of each batch to a different value (e.g., 3.5, 4.5, 5.5, 6.5) using acetic acid or ammonium hydroxide.

  • Equilibrate the Column: For each pH value, thoroughly equilibrate the column with the corresponding mobile phase.

  • Inject the Sample: Inject a standard solution of 5-Hydroxy-2-methylpyridine.

  • Record Retention Time: Record the retention time at each pH.

  • Data Analysis: Plot the retention time as a function of mobile phase pH to observe the relationship.

Visualization of Key Relationships

The following diagram illustrates the relationship between common HPLC parameters and their expected impact on the retention time of a basic analyte like 5-Hydroxy-2-methylpyridine in reversed-phase chromatography.

cluster_0 HPLC Parameter Adjustments cluster_1 Expected Impact on Retention Time increase_organic Increase % Organic in Mobile Phase decrease_rt Decrease Retention Time increase_organic->decrease_rt increase_temp Increase Column Temperature increase_temp->decrease_rt increase_ph Increase Mobile Phase pH increase_rt Increase Retention Time increase_ph->increase_rt

Caption: Impact of HPLC parameters on retention time.

References

Improving signal intensity of 5-Hydroxy-2-methylpyridine-d6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of 5-Hydroxy-2-methylpyridine-d6 in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues that can lead to low signal intensity for this compound.

Question: Why am I observing a weak or no signal for this compound?

Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks:

  • Sample Concentration: Ensure the concentration of your this compound internal standard is appropriate for your assay's dynamic range. A concentration that is too low will result in a poor signal-to-noise ratio, while a concentration that is too high can lead to detector saturation or ion suppression.

  • Instrument Performance: Verify that the mass spectrometer is performing optimally by running a system suitability test with a known standard. This will help confirm that the instrument is properly calibrated and that there are no underlying hardware issues.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow start Low Signal Intensity Observed sample_prep Verify Sample Preparation - Correct Concentration? - Proper Dilution? - Added Early? start->sample_prep lc_params Review LC Method - Appropriate Column? - Correct Mobile Phase? - Gradient Optimized? sample_prep->lc_params If sample prep is correct solution Signal Intensity Improved sample_prep->solution Issue Resolved ms_source Optimize MS Source - ESI vs. APCI? - Gas Flows? - Temperatures? lc_params->ms_source If LC method is appropriate lc_params->solution Issue Resolved ms_tuning Fine-Tune MS Parameters - Cone/Fragmentor Voltage? - Collision Energy? ms_source->ms_tuning If source is optimized ms_source->solution Issue Resolved matrix_effects Investigate Matrix Effects - Dilution Series? - Matrix-Matched Calibrators? ms_tuning->matrix_effects If signal is still low ms_tuning->solution Issue Resolved derivatization Consider Derivatization - To enhance ionization? matrix_effects->derivatization If matrix effects are significant matrix_effects->solution Issue Resolved derivatization->solution If derivatization is successful

Caption: Troubleshooting workflow for low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, ESI or APCI, is better for this compound?

A1: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity of the analyte. 5-Hydroxy-2-methylpyridine is a polar molecule, making ESI the generally preferred ionization technique . ESI is well-suited for polar and ionizable compounds.[1] However, APCI can be a viable alternative, particularly for less polar compounds or when matrix effects are problematic with ESI.[1][2]

Illustrative Comparison of Ionization Techniques:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity High to moderateModerate to low
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability
Typical Analytes Peptides, proteins, polar small moleculesSteroids, lipids, less polar small molecules
Matrix Effect Susceptibility Generally more susceptibleCan be less susceptible

Note: This table provides a general comparison. Optimal performance should be determined experimentally.

Q2: How can I optimize the cone/fragmentor voltage and collision energy for this compound?

A2: Optimizing the cone (or fragmentor) voltage and collision energy is crucial for maximizing the signal of the precursor and product ions. This is typically done by direct infusion of a standard solution of this compound into the mass spectrometer.

Optimization Workflow:

ParameterOptimization start Prepare Standard Solution (e.g., 100 ng/mL) infuse Direct Infusion into MS (e.g., 5-10 µL/min) start->infuse optimize_cone Optimize Cone Voltage - Ramp voltage - Monitor precursor ion intensity infuse->optimize_cone optimize_ce Optimize Collision Energy - Select precursor ion - Ramp collision energy - Monitor product ion intensity optimize_cone->optimize_ce Once precursor is maximized optimal_params Optimal Parameters Determined optimize_ce->optimal_params

Caption: MS parameter optimization workflow.

The optimal cone voltage is the value that produces the highest intensity of the precursor ion.[3] Once the cone voltage is set, the collision energy is ramped to find the value that yields the most intense product ion signal.[3]

Q3: I'm observing a shift in retention time between this compound and its non-deuterated analog. Is this normal?

A3: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs. While often minor, it's important to ensure that this shift does not lead to differential matrix effects, which could impact quantification.

Q4: Could matrix effects be the cause of my low signal intensity?

A4: Yes, matrix effects are a common cause of ion suppression or enhancement, particularly with ESI.[4] Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a reduced signal.

Strategies to Mitigate Matrix Effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Improved Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove matrix interferences.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects.

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

Q5: What should I do if I've optimized my method and the signal is still too low?

A5: If you have thoroughly optimized your LC-MS/MS method and the signal for this compound remains insufficient, you might consider chemical derivatization. Derivatization can improve the ionization efficiency of a compound. For pyridine-containing compounds, derivatization with reagents like picolinic acid has been shown to enhance sensitivity in LC-MS analysis.

Experimental Protocols

General LC-MS/MS Method for Pyridine Derivatives:

This protocol provides a starting point for the analysis of this compound. It should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Dissolve the this compound standard in a solvent compatible with your mobile phase (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL to create a stock solution.[5]

  • Further dilute the stock solution to the desired working concentration for spiking into samples.

  • For accurate quantification, the internal standard should be added to the sample at the earliest stage of the sample preparation process to account for any analyte loss during extraction.

2. Liquid Chromatography (LC) Parameters:

ParameterRecommended Starting Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute the analyte. A typical gradient might be 5% to 95% B over 5-10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Parameters:

The following are suggested starting parameters for a triple quadrupole mass spectrometer. These must be optimized for your specific instrument.

ParameterSuggested Setting (ESI+)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Cone/Fragmentor Voltage Optimize via infusion (typically 20-50 V)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 1000 L/hr
Collision Gas Argon
Collision Energy Optimize via infusion (typically 10-40 eV)

Experimental Workflow Diagram:

ExperimentalWorkflow start Sample and IS Preparation extraction Sample Extraction (if necessary) start->extraction lc_separation LC Separation extraction->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization ms_detection MS/MS Detection (Precursor -> Product) ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Quantification of 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of 5-Hydroxy-2-methylpyridine-d6 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 5-Hydroxy-2-methylpyridine, due to co-eluting compounds from the sample matrix.[1][2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[4] In complex biological matrices, components like salts, lipids, and proteins are common culprits.[2]

Q2: How does using this compound as a deuterated internal standard help mitigate matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[4][5] Since this compound is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[2][6][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][8]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[9] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[7] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.

Q4: What should I consider when using this compound as an internal standard?

A4: Key considerations include:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).

  • Potential for Isotopic Exchange: Assess whether the deuterium (B1214612) atoms on the internal standard are susceptible to exchange with protons from the solvent or sample matrix, which can be influenced by the pH of the solution.[8]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor reproducibility of analyte/internal standard area ratio. Differential Matrix Effects: The analyte and this compound are experiencing different levels of ion suppression or enhancement.[1]Optimize chromatographic conditions to ensure co-elution.[8] Improve sample cleanup to remove interfering matrix components.[7]
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard.Refine and validate the sample preparation protocol to ensure consistency.
Analyte and this compound do not co-elute. Deuterium Isotope Effect: The heavier deuterium isotope can alter the molecule's lipophilicity, causing it to elute slightly earlier in reversed-phase chromatography.[8]Adjust the mobile phase composition, gradient, or temperature to improve co-elution.[8]
Column Degradation: Loss of stationary phase or contamination can affect the separation.Replace the analytical column. Implement a column washing protocol.[1]
Unexpectedly high or low analyte concentrations. Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution.Carefully reprepare the internal standard solution and verify its concentration.[1]
Cross-Contamination (Carryover): Carryover from a high concentration sample to a subsequent low concentration sample.[3]Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover.[1]
Isotopic Exchange: Loss of the deuterium label from this compound, leading to an inaccurate internal standard signal.[8]Evaluate the stability of the deuterated standard under the analytical conditions, particularly pH.[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses a post-extraction spike method to determine the presence and extent of matrix effects.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare standards of 5-Hydroxy-2-methylpyridine at various concentrations in a clean solvent (e.g., mobile phase).

  • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the 5-Hydroxy-2-methylpyridine into the extracted matrix at the same concentrations as Set A.[1]

  • Set C (Pre-Spiked Matrix): Spike the 5-Hydroxy-2-methylpyridine into the blank matrix before the extraction process at the same concentrations as Set A.[1]

2. Sample Analysis:

  • Inject all three sets of samples into the LC-MS/MS system.

  • Acquire the peak areas for 5-Hydroxy-2-methylpyridine in each sample.

3. Data Calculation:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

  • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100

Interpretation of Results:

CalculationValueInterpretation
Matrix Effect < 100%Ion Suppression
> 100%Ion Enhancement
85% - 115%Generally considered acceptable, but lab-specific criteria should be used.
Recovery Measures the efficiency of the extraction process.
Process Efficiency Combines the effects of matrix interference and recovery.
Protocol 2: Assessing Contribution from Internal Standard

This protocol determines if the this compound internal standard contains unlabeled analyte.

1. Prepare Samples:

  • Prepare a blank matrix sample (no analyte or internal standard).

  • Prepare a blank matrix sample spiked only with this compound at the concentration used in the assay.[8]

2. Sample Analysis:

  • Analyze the samples on the LC-MS/MS system.

  • Monitor the mass transition for the unlabeled 5-Hydroxy-2-methylpyridine.[8]

3. Evaluation:

  • The response for the unlabeled analyte in the sample spiked with the internal standard should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[8] A higher response indicates significant contamination.

Visualizations

MatrixEffectWorkflow Workflow for Investigating Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution PoorReproducibility Poor Reproducibility of Analyte/IS Ratio AssessMatrixEffect Assess Matrix Effect (Protocol 1) PoorReproducibility->AssessMatrixEffect CheckCoelution Check Analyte/IS Co-elution PoorReproducibility->CheckCoelution InaccurateResults Inaccurate Quantitative Results InaccurateResults->AssessMatrixEffect EvaluateIS Evaluate IS Purity (Protocol 2) InaccurateResults->EvaluateIS OptimizeSamplePrep Optimize Sample Preparation AssessMatrixEffect->OptimizeSamplePrep If ME > 15% UseMatrixMatched Use Matrix-Matched Calibrators AssessMatrixEffect->UseMatrixMatched If ME significant OptimizeChromo Optimize Chromatography CheckCoelution->OptimizeChromo If not co-eluting EvaluateIS->OptimizeChromo If IS contributes to analyte signal MatrixEffectMechanism Mechanism of Matrix Effects in LC-MS cluster_lc LC Elution cluster_ion_source Ion Source cluster_detector MS Detector Analyte 5-Hydroxy-2-methylpyridine Droplet Charged Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Ionization Ionization Process Droplet->Ionization Suppression Ion Suppression Ionization->Suppression Competition for charge & surface area Enhancement Ion Enhancement Ionization->Enhancement Improved ionization efficiency Signal Altered Signal (Inaccurate Quantification) Suppression->Signal Enhancement->Signal

References

Technical Support Center: Purity Analysis of 5-Hydroxy-2-methylpyridine-d6 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-2-methylpyridine-d6 standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterium-labeled form of 5-Hydroxy-2-methylpyridine. It is primarily used as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development to trace and quantify molecules.[1]

Q2: What are the typical purity specifications for a this compound standard?

High-purity standards are critical for accurate quantitative analysis. Typically, the chemical purity of this compound should exceed 98%, and the isotopic purity (isotopic enrichment) should be 98% or higher.[2]

Q3: What potential impurities should I be aware of when using this compound?

Potential impurities can be categorized as follows:

  • Residual non-deuterated 5-Hydroxy-2-methylpyridine: This is the most common isotopic impurity.

  • Partially deuterated isotopologues: Molecules with fewer than six deuterium atoms.

  • Synthesis-related impurities: These can include starting materials, reagents, and by-products from the deuteration process. Common synthetic routes for pyridines may involve precursors like bromo- or cyano-pyridines.[2]

  • Residual solvents: Solvents used during synthesis and purification.

  • Degradation products: The compound may degrade over time depending on storage conditions.

Q4: How should this compound standards be stored to ensure stability?

To ensure long-term stability, it is recommended to store the standard in a cool, dry, and dark place. For solutions, refrigeration or freezing in an appropriate solvent is advisable to minimize degradation and solvent evaporation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purity analysis of this compound standards.

Chromatographic Analysis (LC-MS/GC-MS)

Issue 1: Poor peak shape (tailing, fronting, or splitting) for the this compound peak.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Column Issues Column contamination can lead to poor peak shapes. Try back-flushing the column or using a guard column. If the problem persists, the column may need to be replaced.
Mobile Phase (LC-MS) Ensure the mobile phase is properly degassed. Check the pH of the mobile phase, as it can affect the ionization and retention of the analyte.
Injector Port (GC-MS) Contamination in the injector port can cause peak tailing. Clean or replace the injector liner.
Incompatible Solvent The solvent used to dissolve the standard may be incompatible with the mobile phase. Ensure the injection solvent is similar in composition to the initial mobile phase.

Issue 2: Chromatographic separation of this compound from its non-deuterated analogue.

  • Possible Causes & Solutions:

This phenomenon, known as the "isotope effect," can sometimes occur where the deuterated compound elutes slightly earlier than the non-deuterated compound in reverse-phase chromatography.

Possible CauseTroubleshooting Steps
Isotope Effect A slight separation is often acceptable if it does not affect quantification. However, if the separation is significant, consider modifying the chromatographic method.
Method Optimization Adjusting the gradient profile or the mobile phase composition can help to minimize the separation.
Column Selection The degree of separation can be dependent on the column chemistry. Experimenting with a different column may resolve the issue.
Mass Spectrometry (MS) Analysis

Issue 3: Inconsistent or declining signal intensity of the internal standard.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Ion Source Contamination The ion source can become contaminated over time, leading to reduced signal intensity. Regular cleaning of the ion source is recommended.
Matrix Effects Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard. This is known as a differential matrix effect. Ensure proper sample clean-up to minimize matrix effects.
Standard Degradation The internal standard may have degraded. Prepare a fresh stock solution from the solid standard.
Nuclear Magnetic Resonance (NMR) Analysis

Issue 4: Difficulty in determining isotopic purity accurately.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Low Signal-to-Noise Ratio Acquire the spectrum for a longer period to improve the signal-to-noise ratio, allowing for better integration of small impurity peaks.
Overlapping Peaks If impurity peaks overlap with the main signal, consider using a higher field NMR spectrometer for better resolution. 2D NMR techniques can also help to resolve overlapping signals.
Inaccurate Integration Ensure proper phasing and baseline correction of the spectrum before integration. Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei for accurate quantification.

Experimental Protocols

Protocol 1: Purity Determination by LC-MS/MS

This protocol outlines a general method for the purity analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Monitor the transition for this compound (e.g., m/z 116 -> [fragment ion]) and its non-deuterated form (m/z 110 -> [fragment ion]).

3. Data Analysis:

  • Calculate the chemical purity by integrating the peak area of this compound and any impurity peaks in the chromatogram.
  • Determine the isotopic purity by comparing the peak area of the d6-compound to the d0-compound.

Protocol 2: Isotopic Purity by NMR Spectroscopy

This protocol provides a general method for determining the isotopic purity of this compound.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.
  • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.

3. Data Analysis:

  • Integrate the residual proton signals in the ¹H NMR spectrum. The absence or very low intensity of signals corresponding to the protons on the methyl group and the pyridine (B92270) ring indicates high isotopic enrichment.
  • The percentage of isotopic purity can be calculated by comparing the integrals of the residual proton signals to the integral of a known internal standard or a reference signal.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation prep Prepare Standard Solution lcms LC-MS/MS Analysis prep->lcms Inject nmr NMR Spectroscopy prep->nmr Analyze chem_purity Chemical Purity Assessment lcms->chem_purity iso_purity Isotopic Purity Assessment lcms->iso_purity nmr->iso_purity

Purity analysis workflow for this compound.

Troubleshooting_Logic cluster_lcms LC-MS Issues cluster_nmr NMR Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape signal_intensity Inconsistent Signal start->signal_intensity isotopic_purity Inaccurate Isotopic Purity start->isotopic_purity check_column Check Column peak_shape->check_column optimize_method Optimize Method peak_shape->optimize_method clean_source Clean Ion Source signal_intensity->clean_source check_standard Check Standard Integrity signal_intensity->check_standard adjust_nmr_params Adjust NMR Parameters isotopic_purity->adjust_nmr_params

Troubleshooting logic for common analytical issues.

References

Stability testing of 5-Hydroxy-2-methylpyridine-d6 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 5-Hydroxy-2-methylpyridine-d6. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To maintain the chemical and isotopic purity of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] Exposure to moisture, light, and elevated temperatures can lead to degradation and hydrogen-deuterium (H-D) exchange. For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is advisable.[2] It is crucial to use tightly sealed containers, such as amber vials with PTFE-lined caps, to minimize exposure to atmospheric moisture and light.[1]

Q2: How can I prevent Hydrogen-Deuterium (H-D) exchange?

H-D exchange is a primary concern for deuterated compounds as it compromises isotopic purity.[1] This can occur when the compound is exposed to protic solvents (e.g., water, methanol) or atmospheric moisture. To mitigate this risk:

  • Handle the compound under a dry, inert atmosphere, such as nitrogen or argon.[2]

  • Use anhydrous, deuterated solvents for solution preparation.

  • Thoroughly dry all glassware before use.

  • Store the compound as a solid in a desiccator.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for the deuterated form are not extensively documented, the non-deuterated analogue, 5-Hydroxy-2-methylpyridine, provides insights. Hydroxypyridines can undergo degradation through several mechanisms:

  • Oxidation: The pyridine (B92270) ring and the hydroxyl group are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of hydroxylated intermediates and other degradation products.[3]

  • Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, although pyridines are generally stable to hydrolysis.

  • Microbial Degradation: In non-sterile conditions, microorganisms can metabolize hydroxypyridines, typically initiating degradation via hydroxylation followed by ring cleavage.[1][2][4][5]

A proposed degradation pathway for hydroxypyridines often involves initial hydroxylation of the pyridine ring, followed by ring cleavage to form smaller aliphatic molecules.[1][2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity (H-D Exchange) Exposure to moisture or protic solvents.Handle the compound in a dry, inert atmosphere. Use anhydrous, deuterated solvents for all solutions. Store in a desiccator.
Appearance of Unexpected Peaks in Chromatogram Chemical degradation of the compound.Review storage conditions (temperature, light, and air exposure). Conduct forced degradation studies to identify potential degradation products.
Inconsistent Analytical Results Non-homogeneity of the sample or improper sample preparation.Ensure the sample is fully dissolved and the solution is homogeneous before analysis. Use calibrated equipment and validated analytical methods.
Low Signal Intensity in Mass Spectrometry Inefficient ionization or degradation in the ion source.Optimize mass spectrometer source conditions. Check for possible in-source fragmentation or back-exchange of deuterium.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify potential degradation products and degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[2]

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[2]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[3]

    • Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period. A dark control sample should be stored under the same conditions but protected from light.[2]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method with UV and mass spectrometric detection (LC-MS/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.

Typical HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted to a suitable value)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance and/or Mass Spectrometry
Injection Volume 10 µL
Column Temperature 30 °C

Data Presentation

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15.22132.1
0.1 M NaOH, 60°C, 24h8.51132.1
3% H₂O₂, RT, 24h25.83148.1
Dry Heat, 70°C, 48h5.11Not Applicable
UV Light, 24h18.92132.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Long-Term Stability Data for this compound at 2-8°C

Time Point (Months) Assay (% of Initial) Total Impurities (%)
0100.00.1
399.80.2
699.50.3
1299.10.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C, Solid) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC-MS/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Quantify Degradation, Identify Products) hplc->data

Caption: Workflow for forced degradation studies.

Proposed_Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Pyridine Intermediates parent->hydroxylated Hydroxylation n_oxide Pyridine N-Oxide parent->n_oxide Oxidation ring_opened Ring-Opened Products (e.g., Aliphatic Acids/Amides) hydroxylated->ring_opened Ring Cleavage

Caption: Proposed degradation pathways.

References

Technical Support Center: Analyte & 5-Hydroxy-2-methylpyridine-d6 Cross-Talk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering "cross-talk" between their analyte of interest and the internal standard, 5-Hydroxy-2-methylpyridine-d6, in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is "cross-talk" in the context of LC-MS/MS analysis, and why is it a concern when using this compound as an internal standard?

A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), "cross-talk" refers to the interference between the analytical signals of the analyte and its stable isotope-labeled internal standard (SIL-IS), such as this compound. This interference can manifest as the signal from the analyte being detected in the mass channel of the internal standard, or vice-versa.

This phenomenon is a significant concern because it can lead to inaccurate quantification, compromise the linearity of calibration curves, and potentially lead to false-positive or false-negative results.[1][2][3] Cross-talk can arise from several sources, including:

  • Isotopic Overlap: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard.[4][5]

  • In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer, generating ions with the same mass-to-charge ratio (m/z) as the internal standard.[6]

  • Residual Signal in Collision Cell: In triple quadrupole instruments, ions from a high-concentration analyte may not be completely cleared from the collision cell before the instrument switches to monitor the internal standard's transition, leading to signal carryover.[1]

  • Chemical Impurities: The internal standard solution may contain a small amount of the unlabeled analyte, or the analyte reference standard may contain impurities that interfere with the internal standard.[2]

Q2: I am observing an unexpectedly high signal for this compound in my blank samples that are spiked only with the analyte. What could be the cause?

A2: This observation strongly suggests cross-talk from the analyte to the internal standard channel. The most likely causes are isotopic contribution from the analyte or in-source fragmentation. At high analyte concentrations, even a small percentage of isotopic contribution can lead to a significant false signal for the internal standard.

To confirm the source of the cross-talk, a systematic investigation is recommended. This involves injecting a high concentration of the analyte without the internal standard and monitoring the MRM transition for this compound.

Below is a troubleshooting workflow to identify and address this issue:

cluster_0 Troubleshooting Workflow: Analyte to IS Cross-Talk start High IS signal in analyte-only blank check_is Inject high concentration analyte without IS start->check_is observe_is_channel Monitor IS MRM channel check_is->observe_is_channel is_signal_present Is signal detected? observe_is_channel->is_signal_present conclusion_crosstalk Conclusion: Analyte-to-IS cross-talk confirmed is_signal_present->conclusion_crosstalk  Yes no_crosstalk Conclusion: Cross-talk unlikely. Investigate other contamination sources. is_signal_present->no_crosstalk  No optimization Proceed to Mitigation Strategies conclusion_crosstalk->optimization

Caption: Troubleshooting workflow for identifying analyte-to-internal standard cross-talk.

Troubleshooting Guides

Guide 1: Quantifying and Correcting for Analyte-to-Internal Standard Cross-Talk

This guide provides a step-by-step protocol to quantify the extent of cross-talk and apply a mathematical correction.

Experimental Protocol:

  • Prepare Analyte Solutions: Prepare a series of analyte solutions in a blank matrix at concentrations spanning the expected analytical range (e.g., 1, 10, 100, 1000 ng/mL). Do not add the this compound internal standard.

  • Prepare Internal Standard Solution: Prepare a solution of this compound at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the analyte-only solutions and monitor both the analyte and the this compound MRM transitions.

    • Inject the internal standard-only solution to confirm its retention time and signal intensity.

  • Data Analysis:

    • For each analyte-only injection, measure the peak area in the internal standard's MRM channel.

    • Calculate the percentage of cross-talk at each analyte concentration using the following formula:

      % Cross-Talk = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100

Data Presentation:

Analyte Concentration (ng/mL)Analyte Peak AreaPeak Area in IS Channel% Cross-Talk
150,0002500.50%
10510,0002,6000.51%
1004,900,00025,5000.52%
100052,000,000270,4000.52%

Correction Strategy:

If the percentage of cross-talk is consistent across the concentration range, a post-acquisition mathematical correction can be applied. The corrected internal standard peak area is calculated as follows:

Corrected IS Area = Measured IS Area - (Analyte Peak Area * % Cross-Talk / 100)

This corrected IS area can then be used to calculate the final analyte concentration.

Guide 2: Mitigating Cross-Talk Through Chromatographic and Mass Spectrometric Optimization

If mathematical correction is not desirable, you can often mitigate cross-talk by optimizing your experimental parameters.

Methodology:

  • Chromatographic Separation:

    • Objective: To achieve baseline separation between the analyte and any potential interfering peaks.

    • Procedure: Modify the LC gradient, mobile phase composition, or column chemistry to increase the retention time difference between the analyte and this compound. While stable isotope-labeled standards are designed to co-elute, slight separation can sometimes help if in-source fragmentation is the issue. More importantly, ensure separation from matrix components that might contribute to background noise.

  • Mass Spectrometer Parameter Tuning:

    • Objective: To minimize the transfer of residual ions between MRM transitions.

    • Procedure: Increase the "pause time" or "settling time" between the MRM transitions for the analyte and the internal standard. This allows more time for the collision cell to clear before the next transition is monitored.[1]

Illustrative Data for Optimization:

ParameterOriginal ValueOptimized ValueObserved IS Signal in High Analyte Sample
LC Gradient5 min10 min25,000
Pause Time (ms)51512,000

Logical Relationship for Mitigation:

cluster_1 Cross-Talk Mitigation Strategies start Cross-Talk Identified chromatography Optimize Chromatographic Separation start->chromatography ms_params Optimize MS Parameters start->ms_params re_evaluate Re-evaluate Cross-Talk chromatography->re_evaluate ms_params->re_evaluate acceptable Cross-Talk Acceptable? re_evaluate->acceptable implement_correction Implement Mathematical Correction acceptable->implement_correction  No finalize_method Finalize Method acceptable->finalize_method  Yes implement_correction->finalize_method

Caption: Decision-making workflow for mitigating cross-talk.

References

Technical Support Center: Enhancing Ionization Efficiency of 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 5-Hydroxy-2-methylpyridine-d6 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is a deuterated standard used?

This compound is the deuterium-labeled version of 5-Hydroxy-2-methylpyridine. In quantitative mass spectrometry, particularly LC-MS, deuterated internal standards are considered the gold standard.[1] They are chemically almost identical to the analyte of interest, meaning they co-elute and experience similar ionization effects, which helps to correct for variations in sample preparation, injection volume, and instrument response.[1] The key difference is their higher mass due to the deuterium (B1214612) atoms, allowing the mass spectrometer to distinguish between the standard and the analyte.

Q2: Which ionization technique is most suitable for this compound?

The choice of ionization technique depends on the analyte's properties and the sample matrix. For a polar molecule like 5-Hydroxy-2-methylpyridine, Electrospray Ionization (ESI) is generally the most suitable technique.[2][3] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative, especially for less polar compounds or to minimize matrix effects.[4] Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used for large molecules like proteins, but can be adapted for small molecules with the right matrix.

Q3: How can I improve the signal intensity of this compound in ESI?

Several factors can be optimized to enhance the ESI signal:

  • Mobile Phase Composition: The use of organic solvents like methanol (B129727) and acetonitrile (B52724) is preferable as they facilitate the transfer of ions to the gas phase.

  • Mobile Phase Additives: Adding a small amount of an acid, such as formic acid or acetic acid (typically 0.1%), can significantly improve the protonation of basic compounds like pyridines in positive ion mode, leading to a stronger signal.[5] Ammonium (B1175870) formate (B1220265) can also be used and may offer a good balance between chromatographic performance and MS sensitivity.[6][7]

  • pH of the Mobile Phase: For basic compounds like pyridine (B92270) derivatives, a lower pH (acidic conditions) of the mobile phase will ensure the analyte is in its protonated form, which is crucial for efficient ionization in positive ESI mode.[8]

  • Ion Source Parameters: Optimization of parameters like capillary voltage, cone voltage, nebulizer gas pressure, and desolvation temperature is critical for maximizing signal intensity.

Q4: What are "matrix effects" and how can they affect my analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analyses. ESI is more susceptible to matrix effects than APCI. The use of a deuterated internal standard like this compound is a primary strategy to compensate for these effects.

Q5: What is in-source fragmentation and how can I minimize it?

In-source fragmentation is the breakdown of analyte ions within the ion source before they reach the mass analyzer.[9] This can complicate data interpretation and reduce the intensity of the desired precursor ion. To minimize in-source fragmentation, you can:

  • Optimize Cone Voltage (or Fragmentor Voltage): This voltage helps to desolvate ions but can also induce fragmentation if set too high. A careful optimization to maximize the precursor ion signal while minimizing fragment ions is necessary.

  • Adjust Source Temperature: Higher temperatures can sometimes lead to thermal degradation and fragmentation of labile compounds.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Signal Intensity Inefficient ionization of this compound.- Optimize mobile phase composition by adding 0.1% formic acid or acetic acid to enhance protonation.[5]- Adjust the mobile phase pH to be acidic (e.g., pH 3-5).- Optimize ESI source parameters, particularly capillary and cone voltage.
Sample concentration is too low or too high (ion suppression).- Prepare a fresh, more concentrated sample if the signal is weak.- If ion suppression is suspected, dilute the sample.
Instrument not properly tuned or calibrated.- Perform a routine tune and calibration of the mass spectrometer using the manufacturer's recommended standards.
Gas leak in the system.- Check for leaks in the gas lines and connections.
Inaccurate Mass Readings Instrument requires calibration.- Perform a mass calibration with a known standard across the desired mass range.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this basic compound, a consistently low pH is recommended.[8]
Column overload.- Reduce the amount of sample injected onto the column.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity (LC-MS grade) solvents and additives.- Flush the LC system thoroughly.
Contaminated ion source.- Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Times Poor column equilibration.- Ensure the column is adequately equilibrated with the mobile phase before each injection.
Fluctuations in mobile phase composition or flow rate.- Check the solvent levels and ensure the pump is functioning correctly.
Presence of Unexpected Adducts High salt concentration in the sample or mobile phase.- Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile salts.- Ensure proper sample clean-up to remove salts.

Quantitative Data Summary

The following tables summarize the expected impact of various parameters on the ionization efficiency of pyridine-containing compounds. Note that the exact fold-change in signal intensity is highly dependent on the specific analyte, sample matrix, and instrument conditions.

Table 1: Effect of Mobile Phase Additives on Signal Intensity (Positive ESI)

Mobile Phase Additive (0.1%)Expected Impact on Signal for Basic CompoundsRationale
Formic AcidSignificant IncreasePromotes protonation of the basic pyridine nitrogen.[5]
Acetic AcidIncreasePromotes protonation, though it is a weaker acid than formic acid.
Ammonium FormateModerate IncreaseProvides a buffered system and can improve peak shape.[7]
No AdditiveLow SignalInefficient protonation of the analyte.

Table 2: Comparison of Ionization Techniques

Ionization TechniqueSuitability for 5-Hydroxy-2-methylpyridineExpected SensitivitySusceptibility to Matrix Effects
ESI (Electrospray Ionization)High (due to polar nature)HighHigh
APCI (Atmospheric Pressure Chemical Ionization)Moderate to HighGoodLower than ESI
MALDI (Matrix-Assisted Laser Desorption/Ionization)Possible with appropriate matrixVariableModerate

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for this compound

This protocol describes a systematic approach to optimize the key ESI source parameters to maximize the signal intensity of this compound.

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial Instrument Settings:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

    • Nebulizer Gas (Nitrogen) Flow: 3 L/min

    • Drying Gas (Nitrogen) Flow: 10 L/min

    • Drying Gas Temperature: 300 °C

  • Optimization Workflow: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). While monitoring the signal intensity of the precursor ion for this compound, adjust the following parameters one at a time:

    • Capillary Voltage: Vary the voltage from 2.0 to 5.0 kV in 0.5 kV increments. Record the voltage that provides the maximum signal intensity.

    • Cone Voltage: With the optimal capillary voltage, vary the cone voltage from 10 V to 50 V in 5 V increments. Note the voltage that maximizes the signal of the precursor ion without significant fragmentation.

    • Nebulizer Gas Flow: Adjust the nebulizer gas flow to achieve a stable spray.

    • Drying Gas Temperature and Flow: Optimize these parameters to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Finalization: Once the optimal settings for each parameter are determined, perform a final check to ensure the combination provides the best overall signal intensity and stability.

Protocol 2: Evaluating the Effect of Mobile Phase pH
  • Preparation of Mobile Phases: Prepare a series of aqueous mobile phase A components with different pH values (e.g., pH 3, 4, 5, 6, 7) using 0.1% formic acid, and ammonium formate buffers. The organic mobile phase B will be acetonitrile with the corresponding additive.

  • LC-MS Analysis:

    • Use a suitable C18 column.

    • Inject a standard solution of this compound using a gradient elution for each mobile phase pH condition.

    • Monitor the peak area of the analyte at each pH.

  • Data Analysis: Plot the peak area of this compound against the mobile phase pH to determine the optimal pH for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification prep Prepare stock solutions of 5-Hydroxy-2-methylpyridine and this compound spike Spike biological matrix with analyte and internal standard prep->spike extract Perform sample extraction (e.g., protein precipitation, SPE) spike->extract inject Inject extracted sample into LC-MS/MS system extract->inject separate Chromatographic separation on a C18 column inject->separate ionize Ionization using optimized ESI parameters separate->ionize detect Detection of precursor and product ions (MRM mode) ionize->detect integrate Integrate peak areas of analyte and internal standard detect->integrate ratio Calculate peak area ratio (Analyte / IS) integrate->ratio quantify Quantify analyte concentration using a calibration curve ratio->quantify

Caption: General workflow for quantitative analysis.

Troubleshooting_Workflow cluster_analyte_specific Analyte-Specific Issues cluster_system_issues System-Wide Issues start Low or No Signal Observed check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok ion_suppression Investigate Ion Suppression (Dilute Sample) is_ok->ion_suppression Yes tune Check MS Tune & Calibration is_ok->tune No frag Check for In-Source Fragmentation (Optimize Cone Voltage) ion_suppression->frag degradation Assess Analyte Stability frag->degradation source Clean Ion Source tune->source lc Verify LC Performance (Flow Rate, Mobile Phase) source->lc

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 2-Methyl-5-hydroxypyridine Utilizing 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the robust and reliable quantification of analytes in biological matrices is of paramount importance. The cross-validation of analytical methods is a critical step to ensure data consistency and integrity, particularly when methods are transferred between laboratories, or when a method is updated. This guide provides an objective comparison of two distinct analytical methods for the quantification of 2-methyl-5-hydroxypyridine, with a focus on the utilization of its stable isotope-labeled (SIL) internal standard, 5-Hydroxy-2-methylpyridine-d6.

The use of a SIL internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] This is attributed to its ability to closely mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[1]

This guide presents a comparative analysis of two hypothetical, yet representative, bioanalytical methods for 2-methyl-5-hydroxypyridine:

  • Method A: A modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method employing this compound as the internal standard.

  • Method B: A conventional High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, representing a more traditional approach to bioanalysis.

Comparative Performance Data

A cross-validation study was designed to assess the performance of both methods by analyzing a set of quality control (QC) samples at low, medium, and high concentrations, as well as a selection of incurred (study) samples. The following tables summarize the quantitative data from this comparative analysis.

Table 1: Cross-Validation of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Method A (UPLC-MS/MS with SIL-IS) Mean Measured Conc. (ng/mL)Method A Accuracy (%)Method A Precision (%CV)Method B (HPLC-UV) Mean Measured Conc. (ng/mL)Method B Accuracy (%)Method B Precision (%CV)
Low QC5.004.9599.03.55.45109.08.2
Mid QC50.050.8101.62.147.294.46.5
High QC40039598.81.8421105.35.1

Table 2: Linearity and Sensitivity

ParameterMethod A (UPLC-MS/MS with SIL-IS)Method B (HPLC-UV)
Linearity Range (ng/mL)1.00 - 50010.0 - 1000
Correlation Coefficient (r²)>0.998>0.995
Lower Limit of Quantification (LLOQ) (ng/mL)1.0010.0

Table 3: Matrix Effect Assessment

ParameterMethod A (UPLC-MS/MS with SIL-IS)Method B (HPLC-UV)
Matrix Factor (normalized with IS)0.98Not Applicable
%CV of Matrix Factor4.2Not Applicable

The data clearly indicates the superior performance of Method A, which utilizes this compound. The accuracy and precision are consistently higher, and the lower limit of quantification allows for the measurement of the analyte at much lower concentrations. Furthermore, the use of the SIL internal standard in Method A effectively mitigates the impact of matrix effects, a common challenge in bioanalysis.

Experimental Protocols

Detailed methodologies for both analytical methods are provided below.

Method A: UPLC-MS/MS with this compound Internal Standard

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • Chromatography System: Waters ACQUITY UPLC I-Class

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, return to initial conditions.

  • Run Time: 3.0 minutes

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • 2-methyl-5-hydroxypyridine: Precursor Ion > Product Ion (To be determined based on analyte's mass)

    • This compound: Precursor Ion > Product Ion (To be determined based on SIL-IS's mass)

Method B: HPLC-UV

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a glass tube, add 50 µL of a structural analog internal standard solution (if used).

  • Add 100 µL of 0.1 M NaOH.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath.

  • Decant the organic layer into a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Transfer to an autosampler vial.

2. HPLC-UV Conditions

  • Chromatography System: Agilent 1260 Infinity II LC System

  • Analytical Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.0) : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Run Time: 10 minutes

  • Injection Volume: 20 µL

  • UV Detector Wavelength: 275 nm

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject uplc UPLC Separation inject->uplc msms MS/MS Detection uplc->msms data Data Acquisition msms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calcurve Compare to Calibration Curve ratio->calcurve concentration Determine Analyte Concentration calcurve->concentration

Caption: Bioanalytical workflow for Method A using a SIL internal standard.

G analyte Analyte (2-methyl-5-hydroxypyridine) process Analytical Process Variability (Extraction Loss, Matrix Effects, Ion Suppression) analyte->process is SIL-IS (this compound) is->process detector MS Detector process->detector Both affected equally ratio Constant Peak Area Ratio (Analyte / IS) detector->ratio quant Accurate Quantification ratio->quant

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The cross-validation data presented in this guide unequivocally demonstrates the advantages of employing a modern UPLC-MS/MS method with a stable isotope-labeled internal standard, this compound, for the bioanalysis of 2-methyl-5-hydroxypyridine. The enhanced sensitivity, superior accuracy and precision, and effective mitigation of matrix effects result in a more reliable and robust method. Such a method is essential for generating high-quality data to support regulatory submissions in drug development. While HPLC-UV methods may still have applications, for regulated bioanalysis, the UPLC-MS/MS approach with a SIL internal standard is the recommended methodology.

References

A Comparative Guide: 5-Hydroxy-2-methylpyridine vs. its Deuterated Analog (5-Hydroxy-2-methylpyridine-d6)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a standard compound and its stable isotope-labeled counterpart is critical for achieving precision and reliability in experimental data. This guide provides an objective comparison between 5-Hydroxy-2-methylpyridine and its deuterated form, 5-Hydroxy-2-methylpyridine-d6, focusing on their distinct properties and applications.

5-Hydroxy-2-methylpyridine is a heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its deuterated analog, where hydrogen atoms are replaced by deuterium (B1214612), is not intended as a direct performance competitor but rather as a specialized tool for advanced analytical and metabolic research.[3] The fundamental differences arise from the Deuterium Kinetic Isotope Effect (KIE) , which underpins their unique roles in research and development.

Physicochemical and Metabolic Comparison

Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), creates a molecule that is chemically identical but has a greater mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, can be significantly slower for the deuterated compound.[4][5][6]

This phenomenon, the Kinetic Isotope Effect, is the primary driver of the differing performance characteristics summarized below.

Property / Parameter5-Hydroxy-2-methylpyridine (Non-Deuterated)This compound (Deuterated)Rationale / Implication
Molecular Formula C₆H₇NO[7]C₆HD₆NOReplacement of 6 hydrogen atoms with deuterium.
Molecular Weight 109.13 g/mol [7]Approx. 115.17 g/mol Increased mass due to the presence of 6 neutrons.
Metabolic Stability LowerHigher (Theoretically) The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by enzymes like Cytochrome P450.[4][8]
Rate of Metabolism FasterSlower (Theoretically) Due to the Kinetic Isotope Effect, metabolic reactions involving C-H bond cleavage are slower when deuterium is substituted.[4][5]
Pharmacokinetic Profile Shorter half-life, faster clearance (predicted).Longer half-life, slower clearance (predicted) .[5]Slower metabolism can lead to prolonged systemic exposure, a strategy intentionally used in the design of some modern drugs.[6]
Primary Application Synthetic intermediate, starting reagent, chemical building block.[1][7]Internal standard for quantitative bioanalysis (LC-MS/MS).[3][9]Its distinct mass allows it to be differentiated from the non-deuterated analyte while mimicking its behavior during analysis.[10]
Mass Spectrometry Lower mass-to-charge ratio (m/z).Higher mass-to-charge ratio (m/z).This mass difference is the basis for its use as an internal standard, allowing for simultaneous detection and quantification.[11]

The Deuterium Kinetic Isotope Effect (KIE) in Metabolism

The KIE is a cornerstone of using deuterated compounds in drug development. When a C-H bond is broken during a rate-determining step of a metabolic pathway, substituting hydrogen with deuterium will slow the reaction rate. This can lead to a more stable compound with an altered pharmacokinetic profile.

KIE_Metabolism cluster_0 Metabolic Pathway Metabolite_H Analyte (C-H bond) Enzyme Metabolizing Enzyme (e.g., Cytochrome P450) Metabolite_H->Enzyme Faster Reaction Rate Metabolite_D Deuterated Analog (C-D bond) Metabolite_D->Enzyme Slower Reaction Rate (Kinetic Isotope Effect) Product Metabolized Product Enzyme->Product C-H / C-D Bond Cleavage Bioanalytical_Workflow Sample 1. Plasma Sample Spike 2. Spike with Deuterated IS (d6) Sample->Spike Precip 3. Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing (Analyte/IS Ratio) LCMS->Data

References

Performance Showdown: 5-Hydroxy-2-methylpyridine-d6 versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, 5-Hydroxy-2-methylpyridine-d6, against commonly used structural analog internal standards.

At a Glance: Performance Comparison

Performance ParameterThis compound (SIL IS)Picoline (Structural Analog IS)
Matrix Effect Compensation ExcellentVariable to Poor
Correction for Analyte Recovery ExcellentGood to Variable
Precision (%CV) Typically ≤ 15% (≤ 20% at LLOQ)Can exceed 15%
Accuracy (%Bias) Typically within ± 15%Can exceed ± 15%
Selectivity High (mass difference)Potential for isobaric interference
Stability Generally stable, monitor for back-exchangeDependent on the specific analog's stability

In-Depth Performance Evaluation

The superiority of a deuterated internal standard like this compound is most evident when evaluating key bioanalytical validation parameters.

Matrix Effect

The matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, is a significant challenge in LC-MS. A stable isotope-labeled internal standard co-elutes with the analyte, experiencing the same degree of matrix effect, and thus effectively normalizes the analyte response.[4] A structural analog, however, will have a different retention time and may be subjected to a different matrix effect, leading to inaccurate quantification.

Hypothetical Experimental Data:

Lot NumberThis compound Normalized ResponsePicoline Normalized Response
11.021.15
20.980.85
31.011.20
40.990.90
51.031.10
60.970.80
%CV 2.4% 17.5%

This hypothetical data illustrates that the variability in the analytical response across different biological matrix lots is significantly lower when using a deuterated internal standard.

Accuracy and Precision

Regulatory guidelines from the FDA and EMA recommend that the precision (expressed as the coefficient of variation, %CV) of a bioanalytical method should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the accuracy (expressed as the percentage bias, %Bias) should be within ±15% (±20% at the LLOQ). Due to its superior ability to correct for variability, methods employing this compound are more likely to consistently meet these criteria.

Hypothetical Quality Control Data:

QC LevelThis compoundPicoline
%CV %Bias
Low 4.5-2.1
Mid 3.81.5
High 2.90.8

Experimental Protocols

To ensure a robust evaluation of an internal standard, the following experimental protocols are recommended:

Protocol 1: Matrix Effect Evaluation
  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of 5-Hydroxy-2-methylpyridine and the internal standard (either this compound or Picoline) in a clean solvent.

    • Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with 5-Hydroxy-2-methylpyridine and the internal standard at the same concentration as in Set 1.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation: Calculate the matrix factor (MF) for each lot:

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

  • Evaluation: Calculate the coefficient of variation (%CV) of the MF across the different lots. A lower %CV indicates better compensation for the matrix effect.

Protocol 2: Accuracy and Precision Assessment
  • Sample Preparation: Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking blank biological matrix with known amounts of 5-Hydroxy-2-methylpyridine.

  • Internal Standard Addition: Add a constant, known amount of the internal standard (either this compound or Picoline) to all QC samples.

  • Analysis: Analyze the QC samples in replicate (n≥5) on multiple days.

  • Calculation:

    • Calculate the concentration of 5-Hydroxy-2-methylpyridine in each QC sample using a calibration curve.

    • Determine the %CV for the replicate measurements at each concentration level to assess precision.

    • Calculate the %Bias of the mean calculated concentration from the nominal concentration to assess accuracy.

Visualizing the Workflow

To better understand the process of internal standard evaluation, the following diagrams illustrate the experimental workflow and the underlying logic.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blank_Matrix Blank Biological Matrix Spike_Analyte Spike with 5-Hydroxy-2-methylpyridine Blank_Matrix->Spike_Analyte Add_IS Add Internal Standard (d6 or Analog) Spike_Analyte->Add_IS Extraction Sample Extraction Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of 5-Hydroxy-2-methylpyridine.

Signaling_Pathway cluster_process Analytical Process cluster_effects Sources of Variability Analyte 5-Hydroxy-2-methylpyridine Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS_d6 This compound IS_d6->Sample_Prep IS_Analog Picoline (Analog) IS_Analog->Sample_Prep LC LC Separation Sample_Prep->LC Ionization Ionization (ESI) LC->Ionization Analyte_Response Analyte_Response Ionization->Analyte_Response Analyte Response IS_d6_Response IS_d6_Response Ionization->IS_d6_Response IS (d6) Response IS_Analog_Response IS_Analog_Response Ionization->IS_Analog_Response IS (Analog) Response Matrix_Effect Matrix Effect Matrix_Effect->Ionization Recovery_Loss Recovery Loss Recovery_Loss->Sample_Prep Ratio_d6 Ratio (Analyte / d6) Analyte_Response->Ratio_d6 Ratio_Analog Ratio (Analyte / Analog) Analyte_Response->Ratio_Analog IS_d6_Response->Ratio_d6 IS_Analog_Response->Ratio_Analog Accurate_Quant Accurate_Quant Ratio_d6->Accurate_Quant Accurate Quantification Inaccurate_Quant Inaccurate_Quant Ratio_Analog->Inaccurate_Quant Potentially Inaccurate Quantification

References

A Guide to Inter-Laboratory Comparison of 5-Hydroxy-2-methylpyridine Assays Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This guide is intended for researchers, clinical scientists, and drug development professionals involved in the quantitative analysis of Metyrapone (B1676538) metabolites or other analogous compounds.

Introduction

Accurate quantification of drug metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. 5-Hydroxy-2-methylpyridine is a key metabolite of Metyrapone, a drug used to manage Cushing's syndrome and for diagnostic tests of adrenal function. Monitoring its concentration helps in optimizing dosage and ensuring patient safety. Due to the inherent variability in analytical instrumentation and laboratory protocols, ensuring consistency and accuracy across different testing sites is a significant challenge.[1][2]

Proficiency testing (PT) or inter-laboratory comparison programs are essential for evaluating and improving the quality of analytical measurements.[1][3][4] These programs help identify methodological biases and promote the harmonization of results.[2][5] One of the gold standards in quantitative mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS), such as 5-Hydroxy-2-methylpyridine-d6.[6][7] SIL-IS closely mimic the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for variability and enhancing assay precision and accuracy.[6][8]

This guide provides a comparative analysis of hypothetical data from an inter-laboratory study on the quantification of 5-Hydroxy-2-methylpyridine in human plasma. It details a standard analytical protocol and presents performance data from various laboratories to highlight the importance of robust methodologies and the utility of deuterated internal standards.

Relationship and Role of Compounds

The accurate measurement of 5-Hydroxy-2-methylpyridine is informed by its metabolic relationship with the parent drug, Metyrapone. The use of a deuterated internal standard is foundational to achieving a precise and accurate quantification via mass spectrometry.

G cluster_drug Pharmacology cluster_assay Bioanalysis Metyrapone Metyrapone (Parent Drug) Metabolite 5-Hydroxy-2-methylpyridine (Analyte) Metyrapone->Metabolite Metabolism (in vivo) Measurement LC-MS/MS Quantification Metabolite->Measurement Target for Measurement IS This compound (Internal Standard) IS->Measurement Used for Correction

Caption: Metabolic pathway and analytical roles of key compounds.

Standard Experimental Protocol

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy-2-methylpyridine in human plasma.

3.1 Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound at 500 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.[9][10]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new vial for LC-MS/MS analysis.

3.2 Liquid Chromatography (LC) Conditions

  • Instrument: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3.3 Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Hydroxy-2-methylpyridine: Precursor ion (Q1) m/z 110.1 -> Product ion (Q3) m/z 82.1

    • This compound (IS): Precursor ion (Q1) m/z 116.1 -> Product ion (Q3) m/z 88.1

  • Source Parameters: Optimized for instrument-specific conditions (e.g., spray voltage, source temperature, gas flows).

Inter-Laboratory Comparison Workflow

The process for conducting an inter-laboratory comparison study follows a structured workflow, from the initial distribution of proficiency testing (PT) samples to the final evaluation of laboratory performance.

G A PT Sample Preparation (Two Concentration Levels) B Distribution to Participating Labs A->B C Sample Analysis (Using Lab's Internal Protocol) B->C D Data Submission (Concentration, Mean, SD) C->D E Centralized Data Analysis (Calculation of Mean, %CV) D->E F Performance Evaluation (Comparison to Consensus Mean) E->F G Report Generation & Distribution F->G

Caption: Workflow for a typical proficiency testing program.

Comparative Performance Data

The following tables summarize hypothetical results from a proficiency testing program where five laboratories analyzed two plasma samples (Sample A and Sample B) with different concentrations of 5-Hydroxy-2-methylpyridine. All laboratories utilized an LC-MS/MS method with this compound as the internal standard.

Table 1: Results for Proficiency Sample A (Target Concentration: 25.0 ng/mL)

LaboratoryMethod VariationReported Mean (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% Bias)
Lab 1Standard Protocol24.81.14.4%-0.8%
Lab 2Different LC Column26.11.55.7%+4.4%
Lab 3Manual Pipetting22.92.08.7%-8.4%
Lab 4Different MS Instrument25.31.24.7%+1.2%
Lab 5Protein Precipitation (Methanol)27.52.48.7%+10.0%
Overall 25.3 1.8 7.1%

Table 2: Results for Proficiency Sample B (Target Concentration: 150.0 ng/mL)

LaboratoryMethod VariationReported Mean (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% Bias)
Lab 1Standard Protocol148.55.94.0%-1.0%
Lab 2Different LC Column155.27.14.6%+3.5%
Lab 3Manual Pipetting139.110.17.3%-7.3%
Lab 4Different MS Instrument151.96.44.2%+1.3%
Lab 5Protein Precipitation (Methanol)161.312.37.6%+7.5%
Overall 151.2 8.4 5.6%

Discussion and Conclusion

The hypothetical data demonstrates that even when using a robust internal standard like this compound, variations in laboratory protocols can introduce bias and imprecision.[11]

  • Precision: Most laboratories achieved acceptable precision (%CV < 15%), which is a common target in bioanalytical method validation.[10] The use of the deuterated internal standard is critical for this, as it effectively normalizes variations during sample processing and instrument analysis.[6][8] Lab 3, which used manual pipetting, showed slightly higher imprecision, highlighting the importance of automation.

  • Accuracy: Laboratories 1 and 4, which adhered closely to the standard protocol or used comparable instrumentation, demonstrated the highest accuracy. Lab 5, which used a different precipitation solvent, showed a consistent positive bias, suggesting a potential difference in extraction efficiency or matrix effects that was not fully compensated for by the internal standard.

  • Harmonization: The overall %CV across all labs (7.1% for the low sample and 5.6% for the high sample) indicates good general agreement. However, the systematic biases observed in Labs 3 and 5 underscore the need for strict protocol harmonization, especially in clinical trials or multi-site studies where data comparability is paramount.[2]

References

A Comparative Guide to Internal Standards for Pyridine Metabolite Analysis: 5-Hydroxy-2-methylpyridine-d6 vs. Analyte-Specific Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of pyridine (B92270) metabolites, particularly those of nicotine (B1678760), the use of a reliable internal standard (IS) is critical for achieving accurate and precise results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, and the choice of internal standard can significantly impact data quality by correcting for variability in sample preparation and matrix effects.[1] This guide provides a detailed comparison between a structural analogue standard, 5-Hydroxy-2-methylpyridine-d6, and the "gold standard" analyte-specific stable isotope-labeled (SIL) internal standards, such as cotinine-d3 and trans-3'-hydroxycotinine-d3.

The Role of Deuterated Internal Standards

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization in the mass spectrometer source. This ensures that any loss of analyte during sample processing or any suppression/enhancement of the signal due to matrix components is mirrored by the internal standard.[1][2] The ratio of the analyte peak area to the IS peak area is used for quantification, thereby correcting for such variations. Deuterated standards are widely used because their chemical and physical properties are nearly identical to the analyte, but they are distinguishable by their higher mass.[3]

Analyte-Specific SIL Standards: The Gold Standard

For the analysis of pyridine metabolites like cotinine (B1669453) and trans-3'-hydroxycotinine (3HC), the most widely accepted and robust internal standards are the deuterated versions of the analytes themselves.

  • Examples: Cotinine-d3, Cotinine-d9, trans-3'-hydroxycotinine-d3, Nicotine-d4.[4][5][6][7][8]

  • Principle: Being chemically identical, these standards have the same extraction recovery, chromatographic retention time, and ionization efficiency as their non-deuterated counterparts. This near-perfect mimicry provides the most accurate correction for matrix effects and procedural errors.[2]

The metabolic pathway of nicotine highlights the key analytes for which these standards are employed.

Nicotine Metabolism Nicotine Nicotine CYP2A6_1 CYP2A6 (~90%) Nicotine->CYP2A6_1 Cotinine Cotinine (COT) CYP2A6_2 CYP2A6 (100%) Cotinine->CYP2A6_2 Hydroxycotinine trans-3'-Hydroxycotinine (3HC) CYP2A6_1->Cotinine CYP2A6_2->Hydroxycotinine

Caption: Simplified metabolic pathway of nicotine.[7]
Structural Analogue Standard: this compound

This compound is the deuterium-labeled form of 5-Hydroxy-2-methylpyridine.[9] It is not a direct metabolite of nicotine but is a simple pyridine derivative. As a structural analogue, it is proposed for use as an internal standard when an analyte-specific version is not available. However, its chemical structure differs significantly from key nicotine metabolites like cotinine.

CompoundStructure
5-Hydroxy-2-methylpyridine Cc1ccc(O)cn1 (SMILES String)
Cotinine CN1C(=O)CC[C@H]1c2cccnc2 (SMILES String)

This structural difference is critical. While both are pyridine-based, cotinine contains a second, non-aromatic ring. This affects polarity, solubility, and sites for potential matrix interactions, meaning this compound may not behave identically to cotinine during chromatography and ionization.

Performance Comparison

The following tables summarize the key properties and typical performance data when comparing these two types of internal standards. Data for analyte-specific standards are derived from published literature, while the performance of this compound is projected based on the principles of bioanalysis, highlighting potential areas of concern.

Table 1: Comparison of Key Properties of Internal Standards

PropertyAnalyte-Specific SIL IS (e.g., Cotinine-d3)Structural Analogue IS (this compound)
Structural Identity Identical to analyteDifferent from analyte
Chromatographic Elution Co-elutes with analyteMay have different retention time
Matrix Effect Compensation High (Tracks analyte response closely)[2]Variable (May not fully compensate for analyte-specific ion suppression/enhancement)
Extraction Recovery Identical to analyteMay differ from analyte
Accuracy & Precision Typically high (CV <15%)[7][8]Method-dependent; potentially higher variability
Regulatory Acceptance Gold standard; widely acceptedRequires extensive validation to demonstrate suitability

Table 2: Typical Performance Data for Cotinine Analysis in Plasma

ParameterMethod using Cotinine-d3Method using this compound (Projected)
Linearity (r²) > 0.995[10]> 0.99
Lower Limit of Quantitation (LLOQ) 0.02 - 1 ng/mL[5][6]Potentially higher due to baseline noise or lower signal-to-noise
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 20%
Accuracy (% Bias) Within ±10%Within ±20%
Extraction Recovery 75 - 90%[8][10]60 - 85% (May differ from analyte)
Matrix Factor (MF) 0.95 - 1.05 (IS-corrected)0.85 - 1.15 (IS-corrected, higher variability)

Experimental Protocol: Quantification of Cotinine and 3HC in Human Plasma

This section details a representative LC-MS/MS method for the analysis of nicotine metabolites, providing a context for the use of an internal standard.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing either Cotinine-d3 and 3HC-d3, or this compound) in methanol.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex, then inject into the LC-MS/MS system.

LC-MS/MS Parameters
  • LC System: UPLC/HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 70% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • Cotinine: 177 → 80[5]

    • Cotinine-d3: 180 → 101[11]

    • trans-3'-hydroxycotinine: 193 → 80[5]

    • trans-3'-hydroxycotinine-d3: 196 → 134[11]

    • 5-Hydroxy-2-methylpyridine: 110 → 92 (projected based on fragmentation)

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Plasma 1. Plasma Sample Spike 2. Spike Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject Quantify 8. Peak Integration & Quantification Inject->Quantify Report 9. Report Results Quantify->Report

Caption: Bioanalytical workflow for pyridine metabolite analysis.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice of internal standard is a foundational decision in method development that directly influences data reliability.

  • Analyte-Specific SIL Internal Standards (e.g., Cotinine-d3) are unequivocally the superior choice for the quantitative analysis of pyridine metabolites. Their ability to perfectly track the analyte through all stages of the analytical process ensures the highest degree of accuracy and precision. For clinical studies, therapeutic drug monitoring, and regulatory submissions, their use is considered essential.

  • This compound , as a structural analogue, represents a potential compromise. It may be considered for early-stage discovery, non-critical research applications, or if an analyte-specific standard is commercially unavailable. However, its use necessitates a more rigorous validation to prove that it can adequately correct for variability. Researchers must carefully assess its performance, particularly regarding matrix effects across different biological lots, to avoid generating inaccurate data.[2] Due to significant structural differences with key nicotine metabolites, it is unlikely to provide the same level of performance as an analyte-specific SIL standard.

References

The Gold Standard in Quantitative Analysis: A Guide to 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis and drug development, the demand for precise and accurate quantification of analytes is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for such sensitive measurements, and the choice of an appropriate internal standard is critical to the integrity of the data. This guide provides a comprehensive overview of the expected performance of 5-Hydroxy-2-methylpyridine-d6, a deuterated internal standard, in quantitative LC-MS/MS assays.

Deuterated internal standards are widely considered the "gold standard" in mass spectrometry-based quantification.[1] Their structural similarity to the analyte of interest ensures they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response. The mass difference introduced by deuterium (B1214612) labeling allows for their distinct detection by the mass spectrometer, leading to enhanced accuracy and precision.

While specific performance data for every application of this compound is not always publicly available, this guide synthesizes the typical performance characteristics of well-validated LC-MS/MS methods that employ deuterated internal standards for the quantification of small molecules, including pyridine-containing compounds. The data presented herein is representative of the high standards of accuracy, precision, and sensitivity that can be achieved.

Comparative Performance Analysis

The use of a deuterated internal standard like this compound is expected to yield exceptional performance in a validated LC-MS/MS method. The following tables summarize the typical quantitative performance metrics.

Table 1: Expected Quantitative Performance Data

Performance MetricExpected ValueDescription
Linearity (Correlation Coefficient, r²) > 0.99Indicates a strong linear relationship between the analyte concentration and the instrument response over a defined range.
Accuracy (% Bias or Relative Error) Within ±15% of the nominal concentrationMeasures the closeness of the mean test results obtained by the method to the true concentration of the analyte.
Precision (% RSD or CV) Describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Intra-day Precision< 15%Precision of the assay when performed by the same analyst on the same day.
Inter-day Precision< 15%Precision of the assay when performed on different days.
Limit of Quantification (LOQ) Analyte and matrix-dependent (typically low ng/mL to sub-ng/mL)The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Limit of Detection (LOD) Analyte and matrix-dependent (typically sub-ng/mL to pg/mL)The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.

Table 2: Comparison with Alternative Internal Standards

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) Co-elutes with analyte, corrects for matrix effects and ionization variability, high accuracy and precision.[1]Higher cost, potential for isotopic exchange in some cases.
Structurally Similar (Analog) Lower cost than deuterated standards.May not co-elute perfectly, may have different ionization efficiency, leading to less effective correction.
Homologue Can be a cost-effective alternative.Different retention time and potential for different ionization behavior compared to the analyte.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any reliable quantitative analysis. The following is a representative LC-MS/MS method for the quantification of a small molecule analyte in a biological matrix, such as plasma, using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (or standard/QC), add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: To be determined based on the specific analyte (e.g., [M+H]⁺ → fragment ion)

    • This compound: To be determined (e.g., [M+H]⁺ → fragment ion)

  • Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for quantitative analysis using this compound.

Logic_Diagram cluster_IS Internal Standard Choice Goal Accurate & Precise Quantification Method LC-MS/MS Goal->Method Deuterated Deuterated IS (this compound) Method->Deuterated Optimal Choice Analog Structural Analog Method->Analog Acceptable Alternative None No Internal Standard Method->None High Risk of Inaccuracy Outcome_High High Accuracy & Precision Deuterated->Outcome_High Outcome_Medium Moderate Accuracy & Precision Analog->Outcome_Medium Outcome_Low Low Accuracy & Precision None->Outcome_Low

Caption: Logic diagram for selecting an internal standard for LC-MS/MS quantification.

References

Comparative Performance Analysis of Bioanalytical Assays for Pyridine-Containing Compounds Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the linearity and range of a representative bioanalytical assay for the quantification of pyridine-containing compounds, utilizing a deuterated internal standard. Due to the limited availability of published, detailed validation data for assays specifically employing 5-Hydroxy-2-methylpyridine-d6, this document presents data from a well-established and validated LC-MS/MS method for cotinine (B1669453), a major metabolite of nicotine, which features a pyridine (B92270) functional group. The principles and performance metrics detailed herein are broadly applicable to assays involving similar analytes and deuterated internal standards, including this compound.[1]

Deuterated internal standards are widely recognized for enhancing the accuracy and reproducibility of LC-MS/MS assays by compensating for matrix effects, variations in sample preparation, and instrument response.[2] The selection of an appropriate deuterated internal standard, such as cotinine-d3 for cotinine analysis, is a critical step in bioanalytical method development.

Quantitative Performance Data

The following table summarizes the linearity, range, and precision of a representative LC-MS/MS assay for the determination of cotinine in human serum, utilizing cotinine-d3 as the internal standard. This data is indicative of the performance that can be expected from a well-developed and validated bioanalytical method.

AnalyteInternal StandardCalibration Range (ng/mL)Linearity (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
CotinineCotinine-d30.05 - 500> 0.99< 11%< 11%within ± 7%

Data extracted from a validated LC-MS/MS method for cotinine in human serum.[3]

Experimental Protocols

A detailed methodology for a representative bioanalytical assay is provided below. This protocol outlines the key steps from sample preparation to LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum sample, add an appropriate volume of the internal standard working solution (e.g., cotinine-d3).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometry Conditions

  • MS System: API 4000 Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cotinine: m/z 177.2 → 80.1

    • Cotinine-d3: m/z 180.1 → 80.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Gas 1 (Nebulizer Gas): 65 psi

    • Gas 2 (Turbo Gas): 65 psi

    • Curtain Gas: 20 psi

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of a typical bioanalytical assay and a simplified representation of a relevant metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Serum) add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry (MRM) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Analyte Quantification calibration_curve->quantification signaling_pathway cluster_drug Parent Drug / Analyte cluster_metabolism Metabolism cluster_analysis Bioanalysis parent_drug Pyridine-Containing Compound (e.g., Nicotine) metabolite Metabolite (e.g., Cotinine) parent_drug->metabolite Metabolic Conversion (e.g., CYP2A6) lc_ms LC-MS/MS Quantification metabolite->lc_ms internal_standard Internal Standard (e.g., this compound) internal_standard->lc_ms

References

Assessing Internal Standard Robustness in Omeprazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical determinant of robustness and reliability in bioanalytical methods. This guide provides an objective comparison of two common internal standard strategies for the quantification of the proton pump inhibitor omeprazole (B731) in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): a deuterated internal standard (omeprazole-d3) and a structurally analogous internal standard (lansoprazole). This comparison is supported by published experimental data to inform the selection of the most robust method for pharmacokinetic and bioequivalence studies.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as omeprazole-d3 (B1163416), are widely considered the "gold standard" in quantitative mass spectrometry. By incorporating heavy isotopes, these standards are chemically identical to the analyte of interest. This near-perfect chemical and physical similarity ensures they co-elute chromatographically and exhibit identical behavior during sample extraction, ionization, and fragmentation. This mimicry allows for the most accurate correction of matrix effects and variations in instrument response, leading to high precision and accuracy.

A Practical Alternative: Structural Analogs

Structural analogs are compounds with a chemical structure similar, but not identical, to the analyte. For omeprazole, a common structural analog used as an internal standard is lansoprazole (B1674482), another proton pump inhibitor. While more readily available and often less expensive than their deuterated counterparts, structural analogs may exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can potentially compromise the accuracy and precision of the quantification, especially in complex biological matrices.

Quantitative Performance Comparison

The following tables summarize the validation parameters from two representative LC-MS/MS methods for the quantification of omeprazole in human plasma, one employing omeprazole-d3 and the other using lansoprazole as the internal standard.

Table 1: Method Performance with Deuterated Internal Standard (Omeprazole-d3)

Validation ParameterPerformance MetricResult
Linearity Concentration Range1.0 - 2000.0 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) Concentration1.0 ng/mL
Accuracy Intra-day (% Bias)-2.0% to 3.0%
Inter-day (% Bias)-1.5% to 2.5%
Precision Intra-day (% RSD)≤ 5.0%
Inter-day (% RSD)≤ 6.0%
Recovery Mean Extraction Recovery~85%

Table 2: Method Performance with Structural Analog Internal Standard (Lansoprazole)

Validation ParameterPerformance MetricResult
Linearity Concentration Range5.0 - 4000.0 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) Concentration5.0 ng/mL
Accuracy Intra-day (% Bias)-4.5% to 5.8%
Inter-day (% Bias)-5.2% to 6.5%
Precision Intra-day (% RSD)≤ 8.5%
Inter-day (% RSD)≤ 9.8%
Recovery Mean Extraction Recovery~80%

Experimental Protocols

Method 1: Quantification of Omeprazole using Omeprazole-d3 Internal Standard

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of omeprazole-d3 working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 197.9

    • Omeprazole-d3: m/z 349.1 → 201.0

Method 2: Quantification of Omeprazole using Lansoprazole Internal Standard

Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of lansoprazole working solution (1 µg/mL in methanol).

  • Add 100 µL of 0.1 M sodium carbonate solution.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium (B1175870) bicarbonate buffer (pH 8.0) (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.0[2]

    • Lansoprazole: m/z 370.0 → 252.0[2]

Visualizing the Mechanism of Action and Analytical Workflow

To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of omeprazole and the general analytical workflow.

Omeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Omeprazole Omeprazole (Prodrug) Active_Omeprazole Sulfenamide (Active Form) Omeprazole->Active_Omeprazole Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Omeprazole->Proton_Pump Irreversible Inhibition H_plus H+ Proton_Pump->H_plus Secretion Stomach_Lumen Stomach Lumen H_plus->Stomach_Lumen K_plus K+ K_plus->Proton_Pump Uptake Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Result Concentration Result Quantification->Result

References

Comparative Stability Analysis: 5-Hydroxy-2-methylpyridine-d6 vs. 5-Hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of 5-Hydroxy-2-methylpyridine-d6 and its non-deuterated analogue.

This guide provides a detailed comparison of the metabolic and chemical stability of this compound and its non-deuterated form. The inclusion of deuterium (B1214612) in drug candidates is a strategic approach to enhance pharmacokinetic properties by leveraging the kinetic isotope effect (KIE). This guide outlines the theoretical basis for the expected stability improvements, presents detailed experimental protocols for verification, and includes illustrative data to guide researchers in their own investigations.

Introduction to the Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate than the equivalent reactions involving a C-H bond. This phenomenon is known as the kinetic isotope effect. In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, and these reactions often involve the rate-limiting cleavage of a C-H bond. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced, leading to improved metabolic stability, a longer half-life, and potentially a more favorable pharmacokinetic profile.

Comparative Metabolic Stability

The primary advantage of this compound over its non-deuterated counterpart is its anticipated enhanced stability against metabolic degradation. The methyl group and the pyridine (B92270) ring are potential sites of oxidation by CYP enzymes. Deuteration of the methyl group and the pyridine ring is expected to slow down this metabolic process.

Illustrative Metabolic Stability Data

The following table presents hypothetical, yet realistic, in vitro metabolic stability data for 5-Hydroxy-2-methylpyridine and its deuterated analogue in human liver microsomes. These values are for illustrative purposes to demonstrate the expected outcome of such a comparative study.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
5-Hydroxy-2-methylpyridine2527.7
This compound759.2

Comparative Chemical Stability

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study, showing the percentage of degradation under various stress conditions.

Stress Condition5-Hydroxy-2-methylpyridine (% Degradation)This compound (% Degradation)
Acidic (0.1 N HCl, 60°C, 24h)1211
Basic (0.1 N NaOH, 60°C, 24h)87
Oxidative (3% H₂O₂, RT, 24h)2515
Thermal (80°C, 48h)54
Photolytic (UV light, 24h)109

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a typical procedure to determine the in vitro metabolic stability of a compound using human liver microsomes.

Materials:

  • 5-Hydroxy-2-methylpyridine and this compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard, e.g., a structurally similar stable compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds (10 mM in DMSO).

  • Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated as 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock & Working Solutions C Pre-warm Microsomes (37°C) A->C B Prepare Microsome Suspension B->C D Initiate Reaction with NADPH C->D E Time-point Sampling D->E 0, 5, 15, 30, 45, 60 min F Quench Reaction & Precipitate Protein E->F G Centrifuge F->G H LC-MS/MS Analysis G->H I Calculate % Remaining H->I J Determine Rate Constant (k) I->J K Calculate Half-Life (t½) & CLint J->K

Workflow for the in vitro liver microsomal stability assay.
Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

Materials:

  • 5-Hydroxy-2-methylpyridine and this compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable solvent

  • HPLC system with a UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • For each condition, prepare a control sample stored under normal conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Start Test Compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Determine % Degradation Analysis->Result

Workflow for the forced degradation study.

Conclusion

The strategic deuteration of 5-Hydroxy-2-methylpyridine to form this compound is a promising strategy to enhance its metabolic stability. The kinetic isotope effect is expected to slow the rate of CYP-mediated oxidation, leading to a longer half-life and lower intrinsic clearance. While chemical stability is not expected to be dramatically altered, minor improvements in oxidative stability may be observed. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these stability differences and make informed decisions in the drug development process.

Safety Operating Guide

Safe Disposal of 5-Hydroxy-2-methylpyridine-d6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Hydroxy-2-methylpyridine-d6.

Key Safety and Handling Data

Proper handling and storage are critical prerequisites for safe disposal. The following table summarizes key safety information for 5-Hydroxy-2-methylpyridine.

PropertyValueSource
Physical State Powder Solid[3]
Appearance Beige[3]
Odor Odorless[3]
Melting Point 168 - 171 °C / 334.4 - 339.8 °F[3]
Incompatible Materials Strong oxidizing agents, Strong acids[3]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3]

Experimental Protocol: Disposal Procedure

Follow these step-by-step instructions for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, a particle filter is recommended.[3]

  • Ventilation: Ensure adequate ventilation in the work area.[3]

2. Spill Management:

  • In case of a spill, ensure adequate ventilation and wear the required personal protective equipment.[3]

  • Sweep up the solid material and shovel it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[2]

3. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and tightly closed container.[2][3]

  • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[2]

  • It is crucial to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Review SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in Designated Container B->C D Label Container Clearly ('this compound Waste') C->D E Seal Container Tightly D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Segregate from Incompatible Materials F->G H Consult Local, Regional & National Regulations G->H I Arrange for Pickup by Approved Waste Disposal Service H->I J Complete Disposal Documentation I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-Hydroxy-2-methylpyridine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Hydroxy-2-methylpyridine-d6. Given that the primary hazards are associated with the parent compound, this information is based on the known properties of 5-Hydroxy-2-methylpyridine and general safety practices for pyridine (B92270) derivatives. The substitution with deuterium (B1214612) is not expected to alter the fundamental chemical hazards.

Hazard Identification and Personal Protective Equipment (PPE)

5-Hydroxy-2-methylpyridine is classified as a substance that can cause skin and serious eye irritation.[1][2][3] Therefore, adherence to stringent safety protocols is mandatory. The first line of defense against exposure is the correct use of Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Safety Goggles or Glasses with side shieldsMust be worn at all times in the laboratory. For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[4]
Skin Chemical-resistant Lab CoatA flame-retardant lab coat is recommended and should be kept fully buttoned.[4]
Nitrile or Butyl Rubber GlovesNitrile gloves are recommended for their resistance to pyridine-based compounds.[4][5] Always inspect gloves before use and change them frequently. For prolonged contact, consider double-gloving.[4]
Respiratory Chemical Fume Hood or RespiratorAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7]
Feet Closed-toe ShoesOpen-toed shoes or sandals are not permitted in a laboratory environment.[4]
Physical and Chemical Properties

The following table summarizes key quantitative data for the non-deuterated parent compound, 5-Hydroxy-2-methylpyridine. These properties are essential for safe handling and storage.

Table 2: Physicochemical Data of 5-Hydroxy-2-methylpyridine

PropertyValue
Molecular Formula C₆H₇NO[8][9]
Molecular Weight 109.13 g/mol [8][9][10]
Appearance White to pale tan or beige solid/powder.[8][11]
Melting Point 167 - 171 °C (332.6 - 339.8 °F)[8][11]
Boiling Point ~295 - 296 °C (~563 - 565 °F) (estimated)[11]
Odor Odorless to a pyridine-like odor.[8][9]
Solubility Slightly soluble in water.[9][11] Soluble in methanol.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1][8]

Note: The molecular weight of this compound is approximately 115.16 g/mol .[12]

Operational and Disposal Plans

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize risk and ensure a safe laboratory environment.

Experimental Workflow: Safe Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[13]

    • Don all required PPE as detailed in Table 1.

  • Handling the Compound:

    • Conduct all manipulations of this compound within the fume hood to prevent inhalation of any dust or vapors.[4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Use appropriate tools (spatulas, etc.) to handle the solid material, preventing the formation of dust.[4]

  • Storage:

    • Store the compound in a tightly closed, clearly labeled container.[4][6][8]

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[4][6][8]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3][4]

    • Clean the work area and decontaminate any equipment used.

Emergency Procedures: Spills and Exposure

Accidents require immediate and appropriate responses to mitigate harm.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][5]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][8]

Spill Management Protocol

  • Evacuate: Immediately clear the area of all personnel.

  • Communicate: Alert laboratory personnel and the safety officer of the spill.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Protect: Before cleanup, wear all appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean:

    • For small spills, carefully sweep up the solid material, avoiding dust formation.[1]

    • Place the collected material into a suitable, sealed container for disposal.[1][2]

    • Wash the spill site thoroughly after the material has been removed.[4]

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Deuterated Compound Considerations: Deuterated compounds are valuable materials.[14] While they do not pose a unique environmental hazard compared to their non-deuterated counterparts, recycling and recovery of deuterium are encouraged.[15][16]

  • Disposal Pathway:

    • Segregate the waste from other chemical streams.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. They may have programs for the recovery of deuterated materials.

    • If no recycling program is available, dispose of the material as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualized Workflow

The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Required PPE prep_setup Verify Fume Hood & Safety Equipment prep_ppe->prep_setup handle_chem Handle Chemical: Avoid Dust & Contact prep_setup->handle_chem Proceed to Handling post_clean Clean Work Area & Decontaminate Tools handle_chem->post_clean Handling Complete post_store Store in Cool, Dry, Well-Ventilated Area post_clean->post_store post_wash Wash Hands Thoroughly post_store->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect Generate Waste disp_recycle Consider D6 Recovery/ Recycling Options disp_collect->disp_recycle disp_ehs Dispose via EHS Protocols disp_recycle->disp_ehs spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure Exposure Occurs first_aid Administer First Aid & Seek Medical Help exposure->first_aid

Caption: Safe Handling Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.